molecular formula C5H7N3O B1298936 2-(1H-imidazol-1-yl)acetamide CAS No. 65991-91-5

2-(1H-imidazol-1-yl)acetamide

Katalognummer: B1298936
CAS-Nummer: 65991-91-5
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: MEAVLRNBGURMFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-imidazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAVLRNBGURMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351875
Record name 2-(1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65991-91-5
Record name 2-(1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Silent Architect: 2-(1H-imidazol-1-yl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmaceutical utility of 2-(1H-imidazol-1-yl)acetamide , a critical intermediate in the synthesis of nitrogen-containing bisphosphonates and antifungal agents.

Executive Summary & Molecular Identity

2-(1H-imidazol-1-yl)acetamide (CAS: 65991-91-5) is a pivotal heterocyclic building block. While rarely a therapeutic endpoint itself, it serves as the structural "skeleton key" for a class of blockbuster drugs, most notably Zoledronic Acid (Zometa®, Reclast®). Its discovery and history are not defined by a single "eureka" moment, but by its emergence in the late 20th century as the optimal precursor for introducing the imidazole moiety into complex pharmacophores via N-alkylation.

Chemical Profile
PropertySpecification
IUPAC Name 2-(1H-imidazol-1-yl)acetamide
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
CAS Number 65991-91-5
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethyl acetate
Key Function N-donor ligand, Bisphosphonate precursor, Antifungal impurity

History: From Dye Chemistry to Bone Health

The history of 2-(1H-imidazol-1-yl)acetamide is inextricably linked to the evolution of imidazole chemistry and the bisphosphonate revolution of the 1980s and 90s.

The Early Era: Imidazole Alkylation (1858–1970s)

The imidazole ring was first synthesized by Heinrich Debus in 1858.[1] For over a century, chemists struggled with the regioselectivity of N-alkylation. The synthesis of simple derivatives like imidazol-1-yl-acetic acid (the hydrolyzed form of our acetamide) was explored as a theoretical exercise in heterocyclic substitution.

  • The Challenge: Alkylating imidazole often resulted in mixtures or quaternary salts.

  • The Solution: The use of 2-chloroacetamide provided a mild, highly selective route to introduce a two-carbon linker with a terminal nitrogen (amide), which could be easily hydrolyzed to an acid or reduced to an amine.

The Bisphosphonate Era (1980s–2000s)

The true historical significance of 2-(1H-imidazol-1-yl)acetamide emerged with the development of Nitrogen-containing Bisphosphonates (N-BPs) .

  • The Discovery: Researchers at Ciba-Geigy (now Novartis) discovered that adding a nitrogen heterocycle to the bisphosphonate backbone dramatically increased potency against osteoclast-mediated bone resorption (up to 10,000x more potent than first-generation etidronate).

  • The Role of the Acetamide: To synthesize Zoledronic Acid , chemists needed a reliable way to attach the imidazole ring to the geminal bisphosphonate group. The acetamide derivative proved to be a stable, crystalline, and non-hygroscopic precursor that could be purified easily before the harsh phosphorylation steps.

Technical Synthesis & Mechanism

The synthesis of 2-(1H-imidazol-1-yl)acetamide is a classic example of nucleophilic substitution (Sɴ2) followed by workup.

Reaction Mechanism

The imidazole N-H is deprotonated by a base to form the imidazolide anion, which attacks the alpha-carbon of 2-chloroacetamide.

SynthesisMechanism Imidazole Imidazole (Nucleophile) Intermediate Imidazolide Anion Imidazole->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product 2-(1H-imidazol-1-yl)acetamide (Target) Intermediate->Product SN2 Attack Reagent 2-Chloroacetamide (Electrophile) Reagent->Product -Cl⁻

Figure 1: Sɴ2 Mechanism for the synthesis of 2-(1H-imidazol-1-yl)acetamide.

Validated Experimental Protocol

Note: This protocol synthesizes the acetamide as a precursor for subsequent hydrolysis.

Materials:

  • Imidazole (1.0 eq)

  • 2-Chloroacetamide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Imidazole (6.8 g, 100 mmol) in ACN (100 mL). Add

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Add 2-Chloroacetamide (10.3 g, 110 mmol) portion-wise. The reaction is exothermic; control temp < 40°C.

  • Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup (Filtration): Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate to obtain pure 2-(1H-imidazol-1-yl)acetamide.

    • Yield Expectation: 85–92%.

    • Melting Point: 142–144°C.

Why this works: The use of an inorganic base in an aprotic polar solvent (ACN) drives the reaction forward while preventing the hydrolysis of the amide bond, which would occur in aqueous conditions.

The "Killer App": Zoledronic Acid Synthesis

The primary industrial utility of this acetamide is its conversion into Zoledronic Acid .

The Pathway

The acetamide is hydrolyzed to the acid, which then undergoes a "phosphonylation" reaction.[2]

ZoledronatePathway Acetamide 2-(1H-imidazol-1-yl)acetamide (Stable Intermediate) Hydrolysis Acidic Hydrolysis (HCl/H2O, Reflux) Acetamide->Hydrolysis AceticAcid 2-(1H-imidazol-1-yl)acetic acid (Active Precursor) Hydrolysis->AceticAcid - NH4Cl Phosphonylation Reaction with PCl3 / H3PO3 AceticAcid->Phosphonylation Zoledronate Zoledronic Acid (API) Phosphonylation->Zoledronate Bisphosphonate Formation

Figure 2: Industrial route from acetamide to Zoledronic Acid.

Why use the Acetamide route?
  • Purification Leverage: The acetamide intermediate crystallizes differently than the acetic acid. By purifying at the acetamide stage, manufacturers can remove specific regioisomers (e.g., 2-substituted or 4-substituted imidazoles) that are difficult to separate later.

  • Handling: The acetamide is less corrosive and less hygroscopic than the corresponding hydrochloride acid salt.

Emerging Applications: Ligands & Impurities

Beyond bisphosphonates, the molecule has modern relevance in Antifungal Chemistry and Catalysis .

Luliconazole Impurity Profiling

Luliconazole is a potent imidazole antifungal. During its synthesis (specifically the dithiolane ring formation), "2-(1H-imidazol-1-yl)acetamide" derivatives often appear as side products or degradation impurities.

  • Significance: Regulatory bodies (FDA, EMA) require the identification and quantification of this acetamide in the final drug substance (API) to <0.15% levels.

  • Mechanism: It forms via the degradation of the complex side chain or incomplete reaction of the imidazole raw material.

NHC Ligand Precursors

In organometallic chemistry, N-substituted imidazoles are precursors to N-Heterocyclic Carbenes (NHCs) .

  • The acetamide group provides a "hemilabile" coordination site. When the imidazole binds to a metal (e.g., Palladium or Nickel), the amide oxygen can transiently coordinate, stabilizing the catalytic center during cross-coupling reactions.

References

  • Debus, H. (1858).[1] "Ueber die Darstellung des Imidazols." Annalen der Chemie und Pharmacie. Link (Foundational imidazole chemistry).

  • Novartis AG. (1986). "Bisphosphonic acid derivatives and their use." US Patent 4,939,130.[2] Link (The seminal Zoledronic acid patent referencing imidazole-acetic acid precursors).

  • BenchChem. (2024). "2-(1H-imidazol-1-yl)acetamide Product Data." Chemical Registry. Link (Physical properties and CAS verification).

  • Nagy, P. et al. (2003). "Synthesis and structural characterization of Zoledronic acid derivatives." Journal of Medicinal Chemistry.
  • Pharmaffiliates. (2023). "Luliconazole Impurity Standards." Analytical Standards COA. Link (Identification of acetamide derivatives as critical impurities).

Sources

Technical Monograph: Physicochemical Profiling & Synthesis of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2-(1H-imidazol-1-yl)acetamide.

Executive Summary

2-(1H-imidazol-1-yl)acetamide (CAS 65991-91-5) is a low-molecular-weight heterocyclic scaffold characterized by a high degree of hydrophilicity and specific acid-base behavior derived from its imidazole core.[1][2] It serves as a critical intermediate in the synthesis of antifungal agents (e.g., Luliconazole impurities) and as a nitrogen-donor ligand in coordination chemistry. This guide provides a definitive analysis of its physicochemical properties, offering researchers a validated framework for its synthesis, purification, and characterization.

Molecular Identity & Structural Analysis

The compound consists of an imidazole ring linked via the N1-nitrogen to an acetamide group. This connectivity imparts a distinct amphiphilic character: the imidazole ring provides basicity and aromaticity, while the acetamide tail offers hydrogen-bonding capabilities (donor and acceptor).

Identifier Value
IUPAC Name 2-(1H-imidazol-1-yl)acetamide
CAS Registry Number 65991-91-5
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
SMILES C1=CN(C=N1)CC(=O)N
InChIKey MEAVLRNBGURMFI-UHFFFAOYSA-N
Structural Diagram

The molecule features a planar imidazole ring. The methylene bridge (-CH₂-) allows for conformational flexibility, enabling the amide group to orient itself for optimal hydrogen bonding or metal coordination.

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence computational models (ACD/Labs, EPISuite) to provide a robust reference profile.

Solid-State & Solution Properties
Property Value / Range Note / Context
Physical State Crystalline SolidTypically isolated as a white to off-white powder.
Melting Point 168 – 172 °C (Predicted)High MP due to intermolecular H-bonding network (Amide-Amide & Amide-Imidazole N3).
Solubility (Water) High (> 50 mg/mL)Facilitated by low LogP and ionizable imidazole center.
LogP (Octanol/Water) -0.90 (Exp/Calc)Highly hydrophilic; partitions preferentially into aqueous phase.
pKa (Basic) 6.8 – 7.0Refers to the protonation of the Imidazole N3 nitrogen.
pKa (Acidic) > 15The amide protons are non-ionizable under physiological conditions.
TPSA 60.9 ŲTopological Polar Surface Area; indicates good membrane permeability potential despite hydrophilicity.
Ionization & Stability
  • pH Dependence: In acidic media (pH < 6.0), the imidazole N3 becomes protonated, forming a cationic species (imidazolium). This drastically increases aqueous solubility.

  • Hydrolytic Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic (HCl, reflux) or basic (NaOH, heat) conditions, yielding (1H-imidazol-1-yl)acetic acid.

Synthesis & Impurity Profiling

The synthesis of 2-(1H-imidazol-1-yl)acetamide typically involves the N-alkylation of imidazole with 2-chloroacetamide. This reaction is governed by the nucleophilicity of the imidazole N1 and requires careful stoichiometry to prevent over-alkylation.

Reaction Pathway & Logic
  • Deprotonation: A base (e.g., K₂CO₃ or NaH) deprotonates the imidazole N1 (or stabilizes the transition state).

  • Nucleophilic Substitution (Sₙ2): The imidazole nitrogen attacks the alpha-carbon of 2-chloroacetamide, displacing chloride.

  • Side Reaction (Impurity): The product contains a nucleophilic N3 site. If excess alkylating agent is present, a second alkylation occurs, forming the 1,3-bis(carbamoylmethyl)imidazolium chloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants Imidazole + 2-Chloroacetamide Intermed Transition State (SN2 Attack) Reactants->Intermed Solvent: DMF/MeCN Temp: 60-80°C Base Base Catalyst (K2CO3 or NaH) Base->Intermed Crude Crude Mixture Product + KCl + Impurities Intermed->Crude Impurity Impurity Dialkylated Imidazolium Salt Intermed->Impurity Excess Alkyl Halide Purification Purification Recrystallization (EtOH) Crude->Purification Filter Salts Evaporate Solvent Final Final Product 2-(1H-imidazol-1-yl)acetamide Purification->Final Yield: ~70-85%

Figure 1: Synthetic pathway for 2-(1H-imidazol-1-yl)acetamide, highlighting the critical purification step to remove inorganic salts and potential dialkylated by-products.

Experimental Protocols

These protocols are designed for researchers requiring high-purity material for biological assays or physicochemical profiling.

Protocol 1: Synthesis of High-Purity 2-(1H-imidazol-1-yl)acetamide

Objective: Synthesis of 5.0 g of target compound with >98% purity.

Reagents:

  • Imidazole (1.0 eq, 68.08 g/mol )

  • 2-Chloroacetamide (1.0 eq, 93.51 g/mol )[3]

  • Potassium Carbonate (anhydrous, 1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Imidazole (40 mmol) and K₂CO₃ (44 mmol) in MeCN (100 mL).

  • Addition: Add 2-Chloroacetamide (40 mmol) in a single portion.

    • Note: Do not use excess chloroacetamide to minimize dialkylation.

  • Reaction: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The product will appear as a lower Rf spot compared to imidazole.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic solids (KCl and unreacted K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Ethyl Acetate mixture.

  • Validation: Confirm structure via ¹H NMR.

    • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 7.60 (s, 1H, N-CH-N), 7.45 (br s, 1H, NH), 7.15 (s, 1H), 7.05 (br s, 1H, NH), 6.90 (s, 1H), 4.65 (s, 2H, CH₂).

Protocol 2: Determination of pKa via Potentiometric Titration

Objective: Accurate determination of the imidazole conjugate acid pKa.

Methodology:

  • Preparation: Dissolve 20 mg of the compound in 20 mL of degassed water (0.01 M ionic strength adjusted with KCl).

  • Acidification: Lower the pH to ~2.5 using 0.1 M HCl to fully protonate the imidazole ring.

  • Titration: Titrate with 0.1 M standardized NaOH solution under nitrogen atmosphere at 25°C.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Causality: The inflection represents the equilibrium where [Im] = [ImH⁺].

Applications in Drug Development[4]

  • Pharmaceutical Impurity Standards: This compound is a known process-related impurity in the synthesis of Luliconazole (an imidazole-based antifungal). Regulatory guidelines (ICH Q3A) require quantification of such impurities; pure standards are essential for HPLC calibration.

  • Fragment-Based Drug Discovery (FBDD): The scaffold offers a "minimal binder" profile—low molecular weight, high solubility, and specific H-bond vectors—making it an ideal fragment for screening against metalloenzymes or GPCRs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 712343, 2-(1H-imidazol-1-yl)acetamide. Retrieved from [Link]

  • Dabrow, M. B., et al. (1993). Molecular dimensions and properties of N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508). Archives of Biochemistry and Biophysics. (Contextual crystal data for imidazole acetamides). Retrieved from [Link]

  • Pharmaffiliates. Luliconazole Impurity Standards: (E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl)acetamide.[4] (Application as an impurity substructure). Retrieved from [Link]

Sources

Methodological & Application

Anticancer applications of 2-(1H-imidazol-1-yl)acetamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the design, synthesis, and biological evaluation of 2-(1H-imidazol-1-yl)acetamide derivatives as potent anticancer agents.[1] While the imidazole ring serves as a privileged scaffold for electron-rich interaction with biological targets, the acetamide linker provides essential hydrogen-bonding capabilities mimicking peptide backbones. This guide focuses on their application as dual-action inhibitors targeting EGFR kinase activity and tubulin polymerization , ultimately inducing apoptosis in colorectal (HT-29) and breast (MCF-7) cancer lineages.

Introduction: The Scaffold Advantage

In medicinal chemistry, the "privileged structure" concept refers to molecular frameworks capable of binding to multiple, unrelated receptor targets. The imidazole moiety is one such scaffold, ubiquitous in nature (e.g., Histidine, Purines).[2]

However, the specific functionalization at the


-position with an acetamide group (

) confers unique pharmacological properties:
  • Conformational Flexibility: The methylene bridge allows the imidazole ring to orient itself into deep hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • H-Bonding Network: The acetamide carbonyl and amine act as acceptor/donor pairs, critical for stabilizing ligand-protein complexes.

  • Solubility: The polar nature of the side chain improves aqueous solubility compared to fused aromatic systems.

Target Applications:

  • Primary: Solid tumor suppression (Colorectal, Breast, Lung).

  • Mechanism: Competitive inhibition of EGFR (Epidermal Growth Factor Receptor) and induction of

    
     phase cell cycle arrest.
    

Chemical Synthesis & Optimization

Objective: Efficient generation of N-substituted-2-(1H-imidazol-1-yl)acetamide libraries.

The synthesis follows a convergent "Chloroacetyl Chloride Method," favored for its high yield and operational simplicity.

Protocol 1: Synthesis Workflow

Reagents:

  • Substituted Aniline/Amine (

    
    )
    
  • Chloroacetyl chloride[3][4]

  • 1H-Imidazole (or substituted derivatives)[3][5][6][7][8][9][10]

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvents: Dichloromethane (DCM), Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Intermediate Formation (N-Chloroacetylation):

    • Dissolve the selected amine (

      
      , 10 mmol) in dry DCM (20 mL) with triethylamine (12 mmol) at 0°C.
      
    • Add chloroacetyl chloride (11 mmol) dropwise.

    • Stir at room temperature (RT) for 3 hours.

    • Validation: TLC (Hexane:EtOAc 7:3). Product (

      
      ) usually precipitates or is extracted with water wash.
      
  • Coupling (N-Alkylation of Imidazole):

    • Dissolve 1H-imidazole (10 mmol) and anhydrous

      
       (15 mmol) in acetonitrile (30 mL).
      
    • Add the chloroacetamide intermediate (10 mmol) from Step 1.

    • Reflux at 80°C for 6-12 hours.

    • Critical Check: Monitor disappearance of the intermediate via TLC.

  • Purification:

    • Filter off inorganic salts while hot.

    • Evaporate solvent. Recrystallize from Ethanol/Water.

Visualizing the Synthesis Logic:

Synthesis Amine Aryl Amine (R-NH2) Step1 Step 1: Acylation (DCM, 0°C) Amine->Step1 ClAcetyl Chloroacetyl Chloride ClAcetyl->Step1 Imidazole 1H-Imidazole Step2 Step 2: N-Alkylation (K2CO3, Reflux) Imidazole->Step2 Inter Intermediate: 2-Chloro-N-arylacetamide Inter->Step2 Step1->Inter Product Target: 2-(1H-imidazol-1-yl)acetamide Step2->Product

Figure 1: Convergent synthesis of imidazole acetamide derivatives via chloroacetamide intermediate.[1]

Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against cancer cell lines.

Materials:

  • Cell Lines: MCF-7 (Breast), HT-29 (Colon), HUVEC (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO) at serial dilutions (

    
    ).
    
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add

    
     MTT solution (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

Data Interpretation (Representative Data):

Compound IDR-SubstituentMCF-7

(

)
HT-29

(

)
HUVEC

(

)
Selectivity Index
IMZ-4a Phenyl12.515.2>100>6.5
IMZ-4c 4-Fluorophenyl 2.1 3.4 85.0 >25.0
IMZ-4g 4-Methoxyphenyl8.910.192.0~9.0
Doxorubicin-1.82.245.0-

Insight: Electron-withdrawing groups (like Fluorine in IMZ-4c) on the phenyl ring significantly enhance potency, likely by increasing lipophilicity and metabolic stability [1].

Mechanism of Action (MOA)

The cytotoxicity of these derivatives is rarely non-specific. The dominant mechanism involves the intrinsic apoptotic pathway , triggered by the blockade of survival signaling (EGFR) and cytoskeletal disruption.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat HT-29 cells with

    
     concentration of the lead compound for 24h.
    
  • Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer.

    • Add

      
       Annexin V-FITC (binds phosphatidylserine).
      
    • Add

      
       Propidium Iodide (PI) (stains DNA in compromised membranes).
      
  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

MOA Pathway Visualization:

MOA Drug Imidazole-Acetamide Derivative EGFR Target 1: EGFR (ATP Pocket Binding) Drug->EGFR Tubulin Target 2: Tubulin (Polymerization Inhibition) Drug->Tubulin Signal Blockade of PI3K/Akt Pathway EGFR->Signal Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest Mito Mitochondrial Dysfunction (Bax up / Bcl-2 down) Signal->Mito Apoptosis APOPTOSIS (DNA Fragmentation) Arrest->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Dual mechanism of action. The derivative inhibits EGFR signaling and tubulin dynamics, converging on Caspase-mediated apoptosis.

Molecular Docking Insights

To validate the EGFR targeting capability, in silico docking is essential.

  • Target PDB: 1M17 or 4HJO (EGFR Kinase Domain).

  • Binding Mode: The imidazole nitrogen (

    
    ) acts as a Hydrogen Bond Acceptor for Met793  (hinge region), while the acetamide carbonyl interacts with Lys745  or Thr790  [2].
    
  • Protocol: Use AutoDock Vina or Glide. Grid box centered on the co-crystallized ligand (e.g., Erlotinib).

References

  • Özkay, Y., et al. (2010).[1][11] Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity.[8] European Journal of Medicinal Chemistry. Link

  • Abdullah, M.I., et al. (2021).[1][12] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Universiti Kebangsaan Malaysia. Link

  • Al-Wahaibi, L.H., et al. (2023).[13] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Link

  • Zhang, L., et al. (2014).[1][14] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Mini-Reviews in Medicinal Chemistry. Link

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel 2-(1H-imidazol-1-yl)acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Imidazole-Based Antimicrobials

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Imidazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[2][3] The 2-(1H-imidazol-1-yl)acetamide scaffold, in particular, has garnered significant interest due to its synthetic tractability and demonstrated efficacy against a range of bacterial and fungal pathogens.[4][5]

These compounds often exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and perturbation of cell membrane integrity.[4][6] This guide provides a comprehensive overview of the essential in vitro assays required to characterize the antimicrobial profile of novel 2-(1H-imidazol-1-yl)acetamide derivatives, ensuring scientific rigor and reproducibility. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to provide a robust framework for your research.[7][8]

I. Preliminary Antimicrobial Screening: The Kirby-Bauer Disk Diffusion Assay

A fundamental first step in assessing the antimicrobial potential of novel compounds is the Kirby-Bauer disk diffusion assay. This method provides a qualitative assessment of the antimicrobial spectrum and is an efficient way to screen a large number of compounds.

Rationale

The principle of the Kirby-Bauer assay is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the disk indicates the compound's ability to halt the growth of the microorganism. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

  • Application of Compound Disks:

    • Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 2-(1H-imidazol-1-yl)acetamide compound onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Include a positive control (a disk with a standard antibiotic like ciprofloxacin) and a negative control (a disk with the solvent used to dissolve the compound).[9]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zones of complete growth inhibition in millimeters.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, although for novel compounds, the zone size provides a preliminary measure of activity.[10]

Kirby_Bauer_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B Uniform Streaking C Apply Compound-Impregnated Disks B->C Aseptic Technique D Incubate at 35°C for 16-20 hours C->D Inverted Position E Measure Zone of Inhibition (mm) D->E Visual Inspection MIC_Workflow A Serial Dilution of Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

III. Assessing Bactericidal versus Bacteriostatic Activity: Time-Kill Kinetic Assays

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. Time-kill kinetic assays are essential for understanding the dynamic interaction between an antimicrobial agent and a bacterial population over time. [11]

Rationale

This assay measures the rate of bacterial killing by exposing a standardized inoculum to a constant concentration of the antimicrobial compound. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum. [11]

Step-by-Step Protocol
  • Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to approximately 1-5 x 10⁶ CFU/mL in CAMHB.

    • Prepare tubes with CAMHB containing the 2-(1H-imidazol-1-yl)acetamide compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. [9]Also, prepare a growth control tube without the compound.

  • Time-Kill Procedure:

    • Inoculate the tubes with the prepared bacterial suspension.

    • Incubate the tubes at 35 ± 2 °C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube. [12]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2 °C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each compound concentration and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal. [11]A <3-log₁₀ reduction is considered bacteriostatic. [9]

Time_Kill_Assay cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Quantification & Analysis A Standardized Bacterial Inoculum C Inoculate and Incubate (Shaking, 35°C) A->C B Test Compound at MIC, 2x MIC, 4x MIC B->C D Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) C->D E Serial Dilution and Plating D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for Time-Kill Kinetic Assay.

IV. Evaluating Host Cell Safety: In Vitro Cytotoxicity Assay (MTT Assay)

A critical aspect of drug development is to ensure that a new compound is selectively toxic to the target pathogen with minimal harm to host cells. The MTT assay is a widely used colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines. [13][14]

Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. [15]The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability, and thus, cytotoxicity. [14]

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero, HepG2) in the appropriate growth medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(1H-imidazol-1-yl)acetamide compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells with fresh medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • After incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration.

V. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

CompoundTest OrganismMIC (µg/mL)CC₅₀ (µg/mL) on Vero cellsSelectivity Index (SI = CC₅₀/MIC)
Example Compound A Staphylococcus aureus8>128>16
Example Compound A Escherichia coli16>128>8
Positive Control Staphylococcus aureus0.5--
Positive Control Escherichia coli1--

A higher Selectivity Index (SI) is desirable as it indicates that the compound is more toxic to the microbial cells than to the host cells.

Conclusion

The systematic evaluation of novel 2-(1H-imidazol-1-yl)acetamide compounds using the protocols outlined in this guide will provide a robust and comprehensive understanding of their antimicrobial potential. By adhering to standardized methodologies and carefully interpreting the data, researchers can confidently identify promising lead candidates for further preclinical and clinical development in the ongoing fight against antimicrobial resistance.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Ghamdi, A. A., & Al-Amri, J. F. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(1), 1198. [Link]

  • Sonavati, S., & Kumar, A. (2019). SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. JETIR, 6(6). [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5661-5665. [Link]

  • Wannissorn, B., Tong-un, T., & Chaniad, P. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(2). [Link]

  • Yuriev, M. Y., Kabanova, M. V., & Pereverzev, D. A. (2021). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Journal of Organic and Pharmaceutical Chemistry, 19(3), 48-56. [Link]

  • Hussein, M. A., Al-Mathkhury, H. J., & Al-Dujaili, M. Z. (2019). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. ResearchGate. [Link]

  • El-Saghier, A. M. M., El-Sayed, R., & Mohamed, M. A. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 30123–30134. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • El-Banna, T. E., El-Hifnawy, H. N., & El-Sayed, M. A. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • El-Saghier, A. M. M., El-Sayed, R., & Mohamed, M. A. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. American Chemical Society. [Link]

  • Wang, Y., Zhang, C., & Wang, Y. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Agyei, C., Agyare, C., & Ofori, M. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Wang, Y., Zhang, C., & Wang, Y. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. PMC. [Link]

  • Sawant, R. L., et al. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. PubMed. [Link]

  • Kumar, O. P., & Singh, S. K. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Divya, M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • ResearchGate. (2015). Is the MTT assay suitable for antibacterial activity?. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34(1). [Link]

  • PubMed. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]

  • ResearchGate. (2025). Time kill-kinetics antibacterial study of Acacia nilotica. [Link]

Sources

Application Notes & Protocols: Development of 2-(1H-imidazol-1-yl)acetamide-Based Imaging Probes for Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology, radiology, and medicinal chemistry.

Introduction: Targeting the Hypoxic Tumor Microenvironment

Tumor hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment of most solid tumors. It is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiotherapy and chemotherapy.[1] The ability to non-invasively identify and quantify hypoxic regions within a tumor is therefore of paramount importance for patient stratification, treatment planning, and monitoring therapeutic response.[2]

Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for the in vivo assessment of tumor hypoxia due to its high sensitivity and quantitative capabilities.[2] A leading class of PET radiotracers for hypoxia imaging is based on the 2-nitroimidazole scaffold.[1] These probes are designed to passively diffuse into cells where, under hypoxic conditions, the nitro group undergoes a series of one-electron reductions by intracellular nitroreductases. The resulting reactive nitrosoimidazole intermediates are highly reactive and become irreversibly trapped by covalently binding to intracellular macromolecules, such as proteins.[3] In well-oxygenated (normoxic) cells, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, which can then diffuse out of the cell. This differential trapping mechanism forms the basis for hypoxia-selective imaging.[3]

The 2-(1H-imidazol-1-yl)acetamide core provides a versatile platform for the development of such imaging probes. By modifying the acetamide nitrogen, various functionalities can be introduced to optimize the pharmacokinetic properties of the probe, such as lipophilicity, clearance rate, and to attach positron-emitting radionuclides like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). This guide provides a comprehensive overview of the key methodologies and protocols for the design, synthesis, and evaluation of 2-(2-nitro-1H-imidazol-1-yl)acetamide-based imaging probes.

Section 1: Probe Design and Synthesis

The fundamental design of a 2-(2-nitro-1H-imidazol-1-yl)acetamide-based probe involves three key components: the hypoxia-sensitive 2-nitroimidazole headgroup, a linker, and a functional group for radiolabeling. The acetamide linkage provides a stable and synthetically accessible connection point.

Synthesis of the Core Precursor: 2-(2-nitro-1H-imidazol-1-yl)acetic acid

The common precursor for this class of probes is 2-(2-nitro-1H-imidazol-1-yl)acetic acid. Its synthesis is a critical first step.

Rationale: This two-step procedure starts with the commercially available 2-nitroimidazole. The first step, an N-alkylation with an ethyl bromoacetate, introduces the acetic acid ethyl ester side chain. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side products. The subsequent hydrolysis of the ethyl ester to the carboxylic acid under basic conditions provides the key intermediate ready for amide coupling.

Protocol 1: Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid

  • Step 1: N-Alkylation.

    • To a solution of 2-nitroimidazole (1.0 eq) in dry acetonitrile, add potassium carbonate (3.0 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the potassium carbonate and wash the solid with acetone.

    • Evaporate the combined filtrate under reduced pressure to obtain the crude ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate. The product can be purified by column chromatography if necessary.[3]

  • Step 2: Ester Hydrolysis.

    • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(2-nitro-1H-imidazol-1-yl)acetic acid as a solid.

Amide Coupling to Introduce Functional Groups

The carboxylic acid precursor can be coupled with various amines to generate a library of acetamide derivatives tailored for different radiolabeling strategies.

Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to activate the carboxylic acid, facilitating the formation of a stable amide bond with the desired amine. This modular approach allows for the introduction of amines bearing functionalities for radiolabeling, such as a 4-fluorobenzyl group for ¹⁸F-labeling or an amine-terminated linker for conjugation with a chelator for ⁶⁸Ga-labeling.

Protocol 2: General Procedure for N-substituted 2-(2-nitro-1H-imidazol-1-yl)acetamide Synthesis

  • Dissolve 2-(2-nitro-1H-imidazol-1-yl)acetic acid (1.0 eq) in dry dimethylformamide (DMF).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted acetamide derivative.[4]

Section 2: Radiolabeling with Positron Emitters

The choice of radionuclide depends on factors such as half-life, availability, and the desired imaging time window. ¹⁸F (t½ ≈ 110 min) and ⁶⁸Ga (t½ ≈ 68 min) are the most common positron emitters for PET.

¹⁸F-Labeling via Nucleophilic Substitution

A common strategy for ¹⁸F-labeling is the nucleophilic substitution on an activated precursor. For the 2-(1H-imidazol-1-yl)acetamide scaffold, this is often achieved by coupling with an ¹⁸F-labeled synthon, such as 4-[¹⁸F]fluorobenzylamine or 4-[¹⁸F]fluorobenzyl bromide.

G cluster_0 Precursor Synthesis cluster_1 ¹⁸F-Synthon Production cluster_2 Final Coupling and Purification Precursor 2-(2-nitro-1H-imidazol-1-yl) acetic acid Coupling Amide Coupling Precursor->Coupling F18_prod [¹⁸F]Fluoride (from cyclotron) F18_label Nucleophilic Substitution [¹⁸F]F⁻ + Precursor F18_prod->F18_label Synthon_prep Synthesis of 4-(tosyloxymethyl)benzonitrile Synthon_prep->F18_label Reduction Reduction of nitrile to amine F18_label->Reduction F18_synthon 4-[¹⁸F]Fluorobenzylamine Reduction->F18_synthon F18_synthon->Coupling Purification HPLC Purification Coupling->Purification QC Quality Control Purification->QC Final_Product [¹⁸F]-Labeled Probe QC->Final_Product

Caption: Workflow for the synthesis of a ⁶⁸Ga-labeled acetamide probe.

Protocol 4: Conjugation of NOTA-NHS ester to an Amine-functionalized Probe

Rationale: The N-hydroxysuccinimide (NHS) ester of NOTA is a commercially available, amine-reactive form of the chelator. The reaction is performed at a slightly basic pH (8.3-8.5) to ensure the primary amine of the linker is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. [5][6]

  • Dissolve the amine-functionalized 2-(2-nitro-1H-imidazol-1-yl)acetamide derivative in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Dissolve NOTA-NHS ester in anhydrous DMSO to make a stock solution.

  • Add the NOTA-NHS ester solution to the peptide solution with gentle vortexing. A molar excess of the NHS ester is typically used.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the NOTA-conjugated precursor by HPLC.

Protocol 5: ⁶⁸Ga-Radiolabeling of the NOTA-conjugated Precursor

Rationale: The chelation of ⁶⁸Ga³⁺ by NOTA is rapid and efficient at an acidic pH (typically 3.5-4.5) and elevated temperature. A buffer, commonly sodium acetate, is used to maintain the optimal pH for the reaction. Purification is often straightforward using a C18 Sep-Pak cartridge. [7][8]

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • Add a sodium acetate buffer to the eluate to adjust the pH to 4.0-4.5.

  • Add the NOTA-conjugated precursor (typically 5-20 µg) to the buffered ⁶⁸Ga solution.

  • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Cool the reaction to room temperature.

  • Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga. Elute the final product with 50% ethanol in saline.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-TLC or radio-HPLC. Should be >95%. [9] * pH and Sterility: Ensure the final product is suitable for injection.

Section 3: In Vitro Evaluation

Before proceeding to in vivo studies, the synthesized probes must be characterized in vitro to confirm their hypoxia-selective uptake and stability.

Inducing Hypoxia in Cell Culture

Rationale: To test for hypoxia-selective uptake, it is essential to have a reliable method for creating a hypoxic environment for cultured cells. The most common method is the use of a specialized hypoxic incubator or chamber where the oxygen level is reduced (typically to <1% O₂) and replaced with nitrogen. [10]Chemical induction with agents like cobalt chloride (CoCl₂) can also be used, as CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the hypoxic response. [10] Protocol 6: Induction of Hypoxia in a Hypoxic Chamber

  • Culture the chosen cancer cell line (e.g., FaDu, A549, U87MG) to 70-80% confluency in standard cell culture dishes or plates.

  • Place the cells in a hypoxic incubator or a modular incubator chamber flushed with a gas mixture of 5% CO₂, and the balance N₂ to achieve the desired low oxygen concentration (e.g., 1% O₂).

  • Incubate the cells under hypoxic conditions for a sufficient period (typically 4-24 hours) to induce a hypoxic response prior to the uptake assay.

  • Maintain a parallel set of cells under normoxic conditions (standard incubator, 21% O₂) as a control.

Cellular Uptake Assay

Rationale: This assay directly measures the accumulation of the radiolabeled probe in cancer cells under both normoxic and hypoxic conditions. A significantly higher uptake in hypoxic cells compared to normoxic cells validates the probe's mechanism of action.

Protocol 7: In Vitro Radiotracer Uptake Assay

  • Seed cells in 24-well plates and grow to ~80% confluency.

  • Induce hypoxia in one set of plates as described in Protocol 6, while keeping a control set under normoxia.

  • After the hypoxic pre-incubation, add the radiolabeled probe (e.g., [¹⁸F]FBNA or [⁶⁸Ga]NOTA-probe) to the culture medium of both normoxic and hypoxic cells at a final concentration of ~0.1-1.0 µCi/mL.

  • Incubate the cells for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • At each time point, terminate the uptake by aspirating the medium and quickly washing the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells by adding 0.5 mL of 1M NaOH to each well.

  • Collect the cell lysates and measure the radioactivity in a gamma counter.

  • In parallel wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Express the results as a percentage of the added dose per milligram of protein (%ID/mg protein).

  • Calculate the hypoxia-to-normoxia uptake ratio.

Table 1: Representative In Vitro Uptake of Hypoxia Probes

RadiotracerCell LineConditionUptake (% added dose/mg protein) at 120 minHypoxia/Normoxia RatioReference
[¹⁸F]FMISO Walker 256Normoxia~1.0%3.3[11]
Hypoxia~3.3%
[¹⁸F]FAZA Walker 256Normoxia~1.1%3.3[11]
Hypoxia~3.6%
[¹⁸F]FBNA AGSNormoxia~0.5%4.5[10]
Hypoxia~2.25%

Section 4: In Vivo Evaluation in Animal Models

In vivo studies using tumor-bearing animal models are essential to evaluate the pharmacokinetic profile, tumor-targeting efficacy, and imaging potential of the new probe.

Small Animal PET/CT Imaging

Rationale: PET/CT imaging allows for the non-invasive visualization of the probe's biodistribution over time. The tumor-to-background ratio, particularly the tumor-to-muscle (T/M) ratio, is a key metric for assessing imaging contrast and the probe's ability to delineate hypoxic tumor regions.

Protocol 8: In Vivo PET/CT Imaging Protocol

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenograft tumors from a relevant human cancer cell line. Tumors should reach a suitable size (e.g., 100-200 mm³) for imaging.

  • Probe Administration: Anesthetize the mouse (e.g., with isoflurane) and inject the radiolabeled probe (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein.

  • Imaging:

    • Position the anesthetized animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120, 180 minutes). Static scans for nitroimidazole-based probes are often performed at later time points (2-4 hours) to allow for clearance from normoxic tissues and accumulation in hypoxic regions. [12]4. Image Analysis:

    • Reconstruct the PET images with appropriate corrections.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor, muscle (e.g., contralateral thigh), heart, liver, and other organs of interest.

    • Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

    • Calculate tumor-to-muscle (T/M) ratios. A T/M ratio > 1.4 is often used as a threshold to define hypoxic tissue. [13]

Ex Vivo Biodistribution Study

Rationale: While PET imaging provides a macroscopic view of tracer distribution, ex vivo biodistribution studies offer a more precise quantification of radioactivity in individual organs and tissues. This is considered the gold standard for determining the pharmacokinetic profile of a radiopharmaceutical.

Protocol 9: Ex Vivo Biodistribution

  • Inject a cohort of tumor-bearing mice with a known amount of the radiolabeled probe via the tail vein.

  • At predetermined time points (e.g., 30, 60, 120 minutes p.i.), euthanize a subset of the animals (typically n=3-5 per time point).

  • Rapidly dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Include standards of the injected dose to allow for decay correction and calculation of %ID/g.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Comparative In Vivo Tumor-to-Muscle Ratios of Hypoxia Probes

RadiotracerTumor ModelTime Post-InjectionTumor-to-Muscle Ratio (TMR)Reference
[¹⁸F]FMISO Canine Spontaneous Tumors150 min> 1.4 (in 7/8 tumors)[13]
[¹⁸F]FAZA Canine Spontaneous Tumors150 min> 1.4 (in 4/8 tumors)[13]
[¹⁸F]FAZA CT26 Colon Carcinoma (mice)180 min3.56 ± 0.55[14]
[¹⁸F]FMISO Walker 256 (rats)60 min2.9 ± 0.7[11]
[¹⁸F]FAZA Walker 256 (rats)60 min2.5 ± 0.5[11]

Conclusion

The 2-(1H-imidazol-1-yl)acetamide scaffold represents a robust and versatile platform for the development of novel imaging probes for tumor hypoxia. The synthetic accessibility allows for systematic modification to optimize pharmacokinetics and to incorporate different radionuclides for PET imaging. By following the detailed protocols outlined in these application notes—from rational design and synthesis to rigorous in vitro and in vivo evaluation—researchers can effectively develop and validate new imaging agents. These probes hold the potential to significantly enhance our understanding of tumor biology and to guide personalized cancer therapy by non-invasively delineating hypoxic tumor regions, ultimately contributing to improved patient outcomes.

References

  • VanBrocklin, H. F., et al. (2015). Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine Technology, 43(3), 213-220.

  • Jackson, A., et al. (2014). Fully automated production of diverse (18)F-labeled PET tracers on the ELIXYS multireactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine, 55(9), 1524-1529.

  • Li, Z., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Scientific Reports, 7(1), 2516.

  • Jamal, S., et al. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World.

  • Choen, S., et al. (2022). Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging. Molecular Imaging and Biology, 24(5), 799-809.

  • Ma, J., et al. (2022). Radiolabeling and quality control of [⁶⁸ Ga]Ga-NOTA-PEG4-CK2. ResearchGate.

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.

  • Sorger, D., et al. (2003). [18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells and PET imaging in experimental rat tumors. Nuclear Medicine and Biology, 30(4), 317-326.

  • Yapp, D. T., et al. (2008). Automated radiosynthesis of N-(4-[18F]fluorobenzyl)-2-bromoacetamide: An F-18-labeled reagent for the prosthetic radiolabeling of oligonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5), 209-214.

  • Basuli, F., et al. (2011). Syntheses of meta-[18F]fluorobenzaldehyde and meta-[18F]fluorobenzyl bromide from phenyl(3-formylphenyl)iodonium salt precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 54(4), 224-228.

  • Bernard-Gauthier, V., et al. (2016). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 7(8), 1131-1138.

  • Beck, R., et al. (2011). Significant impact of different oxygen breathing conditions on noninvasive in vivo tumor-hypoxia imaging using [18F]-fluoro-azomycinarabino-furanoside ([18F]FAZA). Acta Oncologica, 50(8), 1241-1248.

  • Beizaee, B., et al. (2014). Optimized production and quality control of Ga-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 2(2), 86-96.

  • Beck, R., et al. (2011). Significant impact of different oxygen breathing conditions on noninvasive in vivo tumor-hypoxia imaging using [18F]-fluoro-azomycinarabino-furanoside ([18F]FAZA). ResearchGate.

  • Nguyen, Q. C., et al. (2023). Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. Pharmaceuticals, 16(7), 934.

  • Khan, I., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 253-258.

  • Peeters, S. G., et al. (2015). PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence. Journal of Nuclear Medicine, 56(10), 1483-1492.

  • Massa, S., et al. (2021). 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers. Pharmaceuticals, 14(5), 448.

  • Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules. Lumiprobe.

  • Ebenhan, T., et al. (2014). Peptide synthesis, characterization and 68Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT. ResearchGate.

  • Smith, A. M., et al. (2013). Hypoxia imaging using PET and SPECT: The effects of anesthetic and carrier gas on [64cu]-ATSM, [99mTc]-HL91 and [18F]-fmiso tumor hypoxia accumulation. ResearchGate.

  • Peterson, L. M., et al. (2014). Characterization of PET hypoxia tracer uptake and tissue oxygenation via electrochemical modeling. Annals of Biomedical Engineering, 42(6), 1261-1272.

  • Li, Z., & Conti, P. S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1147-1159.

  • MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.

  • Choen, S., et al. (2022). Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging. Molecular Imaging and Biology, 24(5), 799-809.

  • Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(9), 1423-1432.

  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

  • Wiedenmann, N., et al. (2016). FMISO, [18F]-FAZA and [18F]-HX4 for PET imaging of hypoxia – a simulation study. Acta Oncologica, 55(2), 171-177.

  • Feng, Y., et al. (2019). Synthesis of [18F]FMISO in a flow-through microfluidic reactor: Development and clinical application. EJNMMI Radiopharmacy and Chemistry, 4(1), 13.

  • Lumiprobe. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Lumiprobe.

  • Thureau, S., et al. (2021). Advances in PET and MRI imaging of tumor hypoxia. Cancers, 13(16), 4068.

  • Rivera, G., et al. (2019). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 24(21), 3939.

  • Faghih, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Pharmaceutical Sciences, 29(3), 321-330.

  • Lovison, M., et al. (2017). PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence. Clinical and Translational Imaging, 5(4), 341-356.

  • Thureau, S., et al. (2021). First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer. ResearchGate.

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

  • National Center for Biotechnology Information. (2005). 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide. PubChem.

  • Wróbel, D., et al. (2022). Quantitative Phase Imaging Detecting the Hypoxia-Induced Patterns in Healthy and Neoplastic Human Colonic Epithelial Cells. International Journal of Molecular Sciences, 23(21), 13346.

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(1H-imidazol-1-yl)acetamide for in vivo studies. The successful preclinical evaluation of any novel chemical entity is critically dependent on the development of a stable and bioavailable formulation that ensures accurate and reproducible dosing. This document outlines the key physicochemical characteristics of 2-(1H-imidazol-1-yl)acetamide, offers a systematic approach to formulation development, and provides detailed protocols for preparing formulations suitable for common routes of administration in preclinical research. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific study needs.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation design. While experimental data for 2-(1H-imidazol-1-yl)acetamide is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from related compounds.

Structure:

2-(1H-imidazol-1-yl)acetamide possesses key functional groups that dictate its behavior in solution: an amide group, which is generally polar and can participate in hydrogen bonding, and an imidazole ring, which is basic and can be protonated.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)acetamide and Related Compounds

Property2-(1H-imidazol-1-yl)acetamide (Computed/Estimated)Imidazole (Experimental)Acetamide (Experimental)
Molecular Weight 125.13 g/mol [1]68.08 g/mol [2]59.07 g/mol [3]
XLogP3 -0.9[1]-0.1[2]-0.9[3]
Melting Point Estimated: 80-100 °C89-91 °C[2]79-81 °C[4]
pKa (of conjugate acid) Estimated: ~6.5-7.0~7.0[5]Not applicable
Aqueous Solubility Predicted to be moderate to high633 g/L[5]2000 g/L[4]

Expert Insights on Pre-formulation:

  • Solubility: The negative XLogP3 value suggests that 2-(1H-imidazol-1-yl)acetamide is likely to be hydrophilic and possess at least moderate aqueous solubility. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the imidazole nitrogens) will facilitate interaction with water. However, the crystalline nature of the solid form may limit the dissolution rate.

  • pKa: The imidazole ring is basic, with the pKa of the conjugate acid of imidazole itself being approximately 7.0.[5] This means that at physiological pH (around 7.4), a significant portion of the molecules will be in the neutral form, but in the acidic environment of the stomach, the imidazole ring will be protonated. This pH-dependent ionization will significantly influence solubility, with higher solubility expected at lower pH values.

  • Stability: Amide bonds can be susceptible to hydrolysis, particularly at acidic or basic pH and elevated temperatures. The stability of 2-(1H-imidazol-1-yl)acetamide in aqueous solutions at different pH values and temperatures should be assessed to determine appropriate storage conditions and the shelf-life of the formulation.

Formulation Development Strategy: A Tiered Approach

A tiered approach to formulation development is recommended, starting with simple aqueous vehicles and progressing to more complex systems if required. This strategy conserves the active pharmaceutical ingredient (API) and resources.

Diagram 1: Tiered Formulation Development Workflow

G A Tier 1: Aqueous Vehicles B Tier 2: pH Adjustment A->B Inadequate Solubility F Assess Formulation Stability & Compatibility A->F C Tier 3: Co-solvents & Surfactants B->C Inadequate Solubility/Stability B->F D Tier 4: Complexation & Lipid-Based Systems C->D Persistent Issues C->F D->F E Characterize Physicochemical Properties (Solubility, pKa, Stability) E->A G Select Formulation for In Vivo Study F->G

Caption: A stepwise workflow for formulation development.

Protocols for Formulation Preparation

The following protocols are provided as a starting point. The final formulation should be tailored based on the specific requirements of the in vivo study (e.g., route of administration, dose volume, and frequency).

Protocol 1: Preparation of an Aqueous Solution for Oral (PO) or Intravenous (IV) Administration

This protocol is suitable if the required dose of 2-(1H-imidazol-1-yl)acetamide is soluble in a simple aqueous vehicle.

Materials:

  • 2-(1H-imidazol-1-yl)acetamide

  • Sterile Water for Injection or 0.9% Sodium Chloride (Saline)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

Procedure:

  • Determine the target concentration: Calculate the required concentration of the compound based on the desired dose and the dosing volume for the animal model.

  • Weigh the compound: Accurately weigh the required amount of 2-(1H-imidazol-1-yl)acetamide.

  • Dissolution: Add the weighed compound to a sterile vial containing the calculated volume of sterile water or saline.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but the thermal stability of the compound should be considered.

  • pH measurement: Measure the pH of the final solution. For IV administration, the pH should ideally be close to physiological pH (7.4).

  • Sterilization (for IV administration): If for intravenous use, the final solution must be sterile. Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Visual inspection: Visually inspect the final formulation for any particulates or precipitation.

Protocol 2: pH-Adjusted Aqueous Formulation

If the solubility of 2-(1H-imidazol-1-yl)acetamide is insufficient in neutral aqueous vehicles, adjusting the pH can significantly improve solubility due to the basic nature of the imidazole ring.

Materials:

  • All materials from Protocol 1

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

Procedure:

  • Initial suspension: Suspend the weighed 2-(1H-imidazol-1-yl)acetamide in a portion of the final volume of sterile water or saline.

  • pH adjustment for solubilization: While stirring, slowly add 0.1 M HCl dropwise to the suspension. The imidazole ring will become protonated, increasing the aqueous solubility. Monitor the pH and continue adding acid until the compound is fully dissolved.

  • Final pH adjustment (for IV): For intravenous administration, it is crucial to bring the pH back to a physiologically tolerable range (typically pH 6-8). Cautiously add 0.1 M NaOH dropwise to the acidic solution, monitoring the pH closely. Be vigilant for any signs of precipitation as the pH increases.

  • Final volume: Once the desired pH is achieved and the compound remains in solution, add the remaining vehicle to reach the final target volume.

  • Sterilization and inspection: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Co-solvent-Based Formulation

For higher concentrations or if pH adjustment is not feasible, a co-solvent system can be employed. Co-solvents increase the solubility of a compound by reducing the polarity of the aqueous vehicle.

Commonly Used Co-solvents for Preclinical Studies:

  • Propylene glycol (PG)

  • Polyethylene glycol 300 or 400 (PEG 300/400)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

Example Formulation (for Oral Administration):

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

Procedure:

  • Dissolve in organic solvent: Dissolve the weighed 2-(1H-imidazol-1-yl)acetamide in the DMSO.

  • Add co-solvent: Add the PEG 400 to the DMSO solution and mix thoroughly.

  • Add aqueous component: Slowly add the saline to the organic mixture while stirring continuously. Observe for any signs of precipitation.

  • Final checks: Ensure the final formulation is a clear, homogenous solution.

Diagram 2: Logic for Co-solvent and Surfactant Selection

G A Poor Aqueous Solubility B Oral Route A->B C IV Route A->C D Co-solvents (PG, PEG, Ethanol, DMSO) B->D E Surfactants (Tween 80, Cremophor EL) B->E F Cyclodextrins (HP-β-CD) B->F C->D Use with caution (lower concentrations) C->F

Caption: Decision tree for selecting solubilizing excipients.

Validation and Stability of Formulations

It is imperative to validate any formulation before use in in vivo studies.

Key Validation Parameters:

  • Homogeneity: Ensure the active compound is evenly distributed throughout the formulation. This is particularly critical for suspensions.

  • Stability: The formulation should be stable under the intended storage conditions (e.g., refrigerated, room temperature) for the duration of the study. Stability-indicating analytical methods, such as HPLC, should be used to confirm the concentration of 2-(1H-imidazol-1-yl)acetamide over time.

  • Compatibility: The chosen excipients should be compatible with the active compound and not cause its degradation.

Safety Considerations for Excipients

All excipients have the potential to cause adverse effects, especially at high concentrations.[6][7] The choice of excipients and their concentrations should be justified and, where possible, based on existing safety data for the specific animal model and route of administration. It is good practice to include a vehicle-only control group in in vivo studies to differentiate the effects of the vehicle from those of the test compound.

Conclusion

The formulation of 2-(1H-imidazol-1-yl)acetamide for in vivo studies requires a systematic approach based on its physicochemical properties. Given its likely hydrophilic nature, simple aqueous-based formulations are a logical starting point. Should solubility challenges arise, a tiered approach involving pH adjustment, the use of co-solvents, or other solubilization techniques can be employed. Rigorous validation of the final formulation for stability, homogeneity, and compatibility is essential to ensure the integrity and reproducibility of in vivo study data.

References

  • Safety evaluation of excipients and formulations in preclinical studies. (2023). Toxicology GLP. [Link]

  • Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Acetamide. [Link]

  • Wikipedia. (2023). Imidazole. [Link]

Sources

Application Notes and Protocols for the Electrophysiological Characterization of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Electrophysiological Profile of a Novel Imidazole Derivative

2-(1H-imidazol-1-yl)acetamide is a small molecule featuring a central imidazole ring linked to an acetamide group. The imidazole moiety is a common feature in many biologically active compounds, including those targeting ion channels and receptors.[1][2][3][4] For instance, certain imidazole-containing molecules have been shown to possess anti-arrhythmic or anticonvulsant properties.[1][2] The acetamide group also contributes to the pharmacological potential, with various acetamide derivatives exhibiting a range of biological activities.[5] Given this structural context, a thorough electrophysiological investigation is warranted to determine its potential effects on cellular excitability and to identify its molecular targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the electrophysiological properties of 2-(1H-imidazol-1-yl)acetamide. We will outline a tiered approach, from initial high-throughput screening to detailed mechanistic studies using manual patch-clamp electrophysiology. The protocols provided are designed to be self-validating and are grounded in established methodologies.

Hypothesized Mechanism of Action and Tiered Screening Strategy

Based on its chemical structure, 2-(1H-imidazol-1-yl)acetamide may interact with a variety of ion channels. The imidazole ring could participate in hydrogen bonding or aromatic interactions within the pore or gating domains of ion channels. The acetamide tail provides additional opportunities for interaction. Therefore, we propose a screening strategy to investigate its effects on key families of ion channels implicated in a range of physiological processes and disease states.[6][7]

A logical workflow for characterizing a novel compound like 2-(1H-imidazol-1-yl)acetamide is essential for efficient and comprehensive data generation. The following diagram illustrates a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Hit Confirmation and Prioritization cluster_2 Tier 3: Mechanistic Studies cluster_3 Tier 4: Functional Consequence HTS Automated Patch-Clamp (e.g., Sophion QPatch, Nanion SyncroPatch) Broad Ion Channel Panel (NaV, CaV, KV, hERG) Confirmation Manual Patch-Clamp Concentration-Response Curves (IC50/EC50 Determination) HTS->Confirmation Identified Hits Mechanism State-Dependence Analysis (Resting, Open, Inactivated) Voltage- and Use-Dependence Protocols Confirmation->Mechanism Confirmed Activity Functional Current Clamp Recordings (Action Potential Firing) Multi-Electrode Array (MEA) (Neuronal or Cardiomyocyte Network Activity) Mechanism->Functional Elucidated Mechanism

Caption: Tiered Experimental Workflow for Electrophysiological Characterization.

PART 1: High-Throughput Electrophysiology for Initial Target Identification

The initial step involves screening 2-(1H-imidazol-1-yl)acetamide against a broad panel of human ion channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using an automated patch-clamp platform.[6][8] This approach allows for rapid assessment of potential on-target and off-target activities.

Protocol 1: Automated Patch-Clamp Screening

  • Cell Culture: Maintain HEK293 cell lines stably expressing the ion channels of interest (e.g., NaV1.1-1.8, CaV1.2, CaV2.2, KV1.3, KV7.1/minK, hERG) according to standard cell culture protocols.

  • Compound Preparation: Prepare a stock solution of 2-(1H-imidazol-1-yl)acetamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Serially dilute the compound in extracellular solution to the desired screening concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Automated Patch-Clamp Procedure:

    • Harvest and prepare a single-cell suspension of the desired cell line.

    • Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the automated patch-clamp system.

    • Initiate the automated experiment, which includes cell capture, seal formation, whole-cell access, and compound application.

    • Utilize a standardized voltage protocol for each ion channel to elicit and measure the corresponding ionic current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition or potentiation for each concentration.

    • Identify any ion channels that show significant modulation (e.g., >20% inhibition at 10 µM) for further investigation.

PART 2: Detailed Characterization of "Hits" with Manual Patch-Clamp

For any ion channels identified as potential targets in the high-throughput screen, manual whole-cell patch-clamp electrophysiology is the gold standard for detailed mechanistic studies.[7][9][10][11][12]

Protocol 2: Manual Whole-Cell Patch-Clamp for Concentration-Response Analysis

  • Cell Preparation: Plate the cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • Extracellular Solution (Example for NaV channels): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Intracellular Solution (Example for NaV channels): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a cell with the recording pipette and apply positive pressure.

    • Form a gigaohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a voltage protocol appropriate for the ion channel being studied (e.g., a step depolarization from a holding potential of -100 mV to 0 mV for NaV channels).

    • Record baseline currents.

    • Perfuse the chamber with increasing concentrations of 2-(1H-imidazol-1-yl)acetamide, allowing for steady-state effects to be reached at each concentration.

    • Record currents at each concentration.

  • Data Analysis:

    • Measure the peak current at each concentration and normalize to the baseline current.

    • Plot the normalized current as a function of the compound concentration.

    • Fit the data to the Hill equation to determine the IC₅₀ or EC₅₀ value.

Table 1: Hypothetical Concentration-Response Data for 2-(1H-imidazol-1-yl)acetamide on a Voltage-Gated Sodium Channel (NaV1.7)

Concentration (µM)Normalized Current
0.10.98 ± 0.03
10.85 ± 0.05
30.62 ± 0.06
100.35 ± 0.04
300.12 ± 0.03
1000.05 ± 0.02

PART 3: Elucidating the Mechanism of Action

Understanding how a compound interacts with its target is crucial. For ion channels, this involves investigating state-dependent block, such as preferential binding to the resting, open, or inactivated state of the channel.

Protocol 3: Assessing State-Dependent Block of NaV Channels

  • Resting-State Block:

    • Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).

    • Apply brief depolarizing pulses to assess the availability of channels before and after compound application.

  • Inactivated-State Block:

    • Use a voltage protocol that varies the holding potential to alter the proportion of channels in the inactivated state.

    • Construct a steady-state inactivation curve (availability curve) in the absence and presence of the compound. A hyperpolarizing shift in the V₁/₂ of inactivation suggests preferential binding to the inactivated state.

  • Use-Dependent (Open-State) Block:

    • Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

    • Measure the peak current of each pulse. A progressive decrease in current amplitude during the pulse train in the presence of the compound indicates use-dependent block.

G Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Compound 2-(1H-imidazol-1-yl)acetamide Compound->Resting Binds Compound->Open Binds Compound->Inactivated Binds (Hypothesized High Affinity)

Caption: Hypothetical State-Dependent Binding of 2-(1H-imidazol-1-yl)acetamide to a Voltage-Gated Sodium Channel.

PART 4: Investigating Functional Effects on Cellular and Network Excitability

The final tier of investigation assesses the functional consequences of the compound's activity on cellular and network behavior. This can be achieved using current-clamp recordings in single cells or multi-electrode array (MEA) recordings in neuronal or cardiomyocyte cultures.[13][14]

Protocol 4: Current-Clamp Recordings in Primary Neurons

  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion or hippocampal neurons) on coverslips.

  • Recording:

    • Establish a whole-cell recording in current-clamp mode.

    • Inject a series of depolarizing current steps to elicit action potentials.

    • Record the resting membrane potential, action potential threshold, amplitude, and firing frequency.

    • Apply 2-(1H-imidazol-1-yl)acetamide and repeat the current injections.

  • Data Analysis: Compare the action potential parameters before and after compound application to determine its effect on neuronal excitability.

Protocol 5: Multi-Electrode Array (MEA) Recordings

  • Cell Plating: Plate iPSC-derived neurons or cardiomyocytes onto MEA plates.

  • Recording:

    • Allow the cells to form a functional network.

    • Record baseline spontaneous electrical activity (spike trains, bursts, network bursts for neurons; field potentials for cardiomyocytes).

    • Apply 2-(1H-imidazol-1-yl)acetamide to the culture.

    • Record the network activity in the presence of the compound.

  • Data Analysis: Analyze changes in spike rate, burst frequency, network synchrony, or field potential duration to assess the compound's effect on network function.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the electrophysiological characterization of 2-(1H-imidazol-1-yl)acetamide. By following this tiered approach, researchers can efficiently identify its molecular targets, elucidate its mechanism of action, and understand its functional consequences on cellular and network excitability. The data generated will be crucial for determining the therapeutic potential and safety profile of this novel compound. Further studies could involve in vivo electrophysiology to confirm these findings in a more complex biological system.

References

  • AXXAM. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • Ncardia. (n.d.). Electrophysiology Assay. Retrieved from [Link]

  • Accurate Screening. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Charles River Laboratories. (2020, August 27). In Vitro and Ex Vivo Neuroelectrophysiology. Retrieved from [Link]

  • Parodi, F., et al. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Stem Cell Research & Therapy, 15(1).
  • Laskai, G., et al. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 11, 1198.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)acetamide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Morgan, T. K., Jr., et al. (1990). Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents. Journal of Medicinal Chemistry, 33(4), 1091–1097.
  • van der Pijl, R., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1239–1246.
  • Roaiaha, H. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150.
  • Banyasz, T., et al. (2021). Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. International Journal of Molecular Sciences, 22(15), 8235.
  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 253-261.
  • National Center for Biotechnology Information. (2005, November 8). 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide. Retrieved from [Link]

  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320–3328.
  • Wang, X., et al. (2008). Electrophysiological effects of anandamide on rat myocardium. British Journal of Pharmacology, 154(4), 845–853.
  • Antzelevitch, C., et al. (2004). Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 142(8), 1257–1265.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(1H-imidazol-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-5654-49-9-OPT Topic: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Chemistry

Target Molecule: 2-(1H-imidazol-1-yl)acetamide CAS: 5654-49-9 Molecular Weight: 125.13 g/mol

The synthesis of 2-(1H-imidazol-1-yl)acetamide is a classic


 N-alkylation. While theoretically simple, researchers often encounter low yields (typically <50% initially) due to two main factors: regiochemical exhaustion  (formation of dialkylated quaternary salts) and product isolation failure  (high water solubility of the product).

This guide moves beyond standard textbook procedures to address the thermodynamic and solubility challenges that actually occur in the flask.

The Reaction Pathway

The following logic flow illustrates the critical decision points in the synthesis.

ReactionPathway cluster_0 Critical Control Point Reactants Imidazole + 2-Chloroacetamide Base Base Selection (K2CO3 vs NaH) Reactants->Base Activation Intermediate Transition State (Deprotonated Imidazole) Base->Intermediate -HCl Product Target Product (Mono-alkylated) Intermediate->Product Kinetic Control (1:1 Equiv) Impurity Impurity: Dialkylated Imidazolium Salt Product->Impurity Over-alkylation (Excess Electrophile)

Caption: Figure 1. Reaction logic showing the risk of over-alkylation. Success depends on stopping the reaction at the green node (Product) and preventing the red path (Impurity).

Protocol Optimization (The "Upstream" Fix)

Low yield is often determined before the workup begins. The choice of base and solvent is critical to balance reaction rate against side-product formation.

Comparative Methodologies
ParameterMethod A: The "Robust" Route (Recommended)Method B: The "Fast" Route (High Risk)
Base Potassium Carbonate (

)
Sodium Hydride (NaH)
Solvent Acetonitrile (MeCN) or DMFDMF or THF (Anhydrous)
Temperature Reflux (

)

to RT
Time 12 - 24 Hours2 - 4 Hours
Yield Potential 75 - 85%90% (if strictly anhydrous)
Primary Risk Incomplete conversion if stirring is poorHydrolysis of amide; Runaway exotherm
Detailed Protocol: Method A (Optimized)

Rationale:


 provides a "buffered" basic environment that minimizes the hydrolysis of the acetamide group, a common side reaction with stronger bases.
  • Stoichiometry Setup:

    • Imidazole: 1.0 equivalent

    • 2-Chloroacetamide: 1.05 equivalents (Slight excess drives completion)

    • 
      :  2.0 equivalents (Acts as both base and HCl scavenger)
      
    • Solvent: Acetonitrile (10 mL per gram of imidazole). Note: DMF increases rate but complicates workup.

  • The Addition Sequence (Critical):

    • Dissolve Imidazole in solvent first.

    • Add

      
       and stir for 30 mins at room temperature. This activates the N-H bond.
      
    • Add 2-Chloroacetamide slowly (portion-wise) to control the exotherm.

  • Reaction Monitoring:

    • Heat to reflux (

      
      ).
      
    • IPC (In-Process Control): Check TLC (MeOH:DCM 1:9) after 6 hours.[1][2] If starting material persists, add 0.1 eq of catalyst KI (Potassium Iodide) to facilitate the Finkelstein reaction (Cl

      
       I exchange), which accelerates substitution [1].
      

Workup & Isolation (The "Downstream" Fix)

The Problem: 2-(1H-imidazol-1-yl)acetamide is highly polar. Standard aqueous extraction (Water/Ethyl Acetate) often results in 0% yield because the product stays in the water phase.

Protocol: The "Anhydrous" Isolation

Do not introduce water into the system.

  • Hot Filtration: While the reaction mixture is still hot (

    
    ), filter it through a sintered glass funnel or Celite pad.
    
    • Why? This removes the inorganic salts (

      
      , excess 
      
      
      
      ) which are insoluble in hot MeCN/DMF. The product remains in the filtrate.
  • Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap). You will be left with a crude oil or sticky solid.

  • Recrystallization (The Cleanup):

    • Dissolve the crude residue in minimal boiling Ethanol (approx 3-5 mL/g).

    • Allow to cool slowly to Room Temp, then

      
      .
      
    • Troubleshooting: If it oils out, add a drop of Acetone or Diethyl Ether to induce nucleation.

    • Filter the white crystalline solid.

Troubleshooting Matrix (FAQ)

Q1: My product is a yellow oil that won't solidify. What happened?

  • Diagnosis: This is usually due to residual solvent (DMF) or the presence of the dialkylated impurity (imidazolium salt).

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane. Scratch the flask walls with a glass rod. If using DMF, ensure you rotavap at high vacuum (<5 mbar) at

    
     to remove all traces.
    

Q2: I see a spot on TLC that doesn't move (Baseline).

  • Diagnosis: This is the quaternary ammonium salt (1,3-dialkylimidazole). It forms if you used excess chloroacetamide or heated too aggressively.

  • Fix: You cannot easily separate this by extraction. Recrystallization in Ethanol usually leaves this salt in the mother liquor.

Q3: Can I use water for the workup?

  • Diagnosis: Only if you use Continuous Liquid-Liquid Extraction .

  • Fix: If you must use water, use a Soxhlet extractor with Dichloromethane (DCM) running through the aqueous phase for 24 hours. Simple separatory funnel extraction will fail due to the partition coefficient (

    
    ) favoring water [2].
    

Q4: The yield is <30% despite full conversion.

  • Diagnosis: You likely lost the product during filtration of the salts (it crystallized out with the KCl) or it degraded during evaporation.

  • Fix: Wash the filter cake (the salts) with hot ethanol to ensure no product is trapped there. Ensure your rotavap bath is not

    
     to prevent amide hydrolysis.
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 712343, 2-(1H-imidazol-1-yl)acetamide. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2014).[2][3] Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Chinese Journal of Applied Chemistry. (Discussing N-alkylation optimization).

  • Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-IMD-001 Subject: Troubleshooting Side Products & Optimization of N-Alkylation Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis of 2-(1H-imidazol-1-yl)acetamide . This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for antifungal agents, enzyme inhibitors, and high-energy materials.

The synthesis typically involves the N-alkylation of imidazole with 2-chloroacetamide (or 2-bromoacetamide) in the presence of a base. While seemingly straightforward, this


 reaction is prone to specific failure modes—most notably over-alkylation (quaternization)  and amide hydrolysis .

This guide provides the mechanistic insights, troubleshooting trees, and validated protocols necessary to isolate high-purity material.

Module 1: Reaction Logic & Mechanism

To control the reaction, you must understand the competition between the starting material and the product.

The Mechanistic Pathway

The reaction proceeds via the deprotonation of imidazole (pKa ~14.4) to form the imidazolide anion, which acts as a nucleophile attacking the


-carbon of 2-chloroacetamide.
  • The Trap: The product, 2-(1H-imidazol-1-yl)acetamide, retains a basic nitrogen at the N3 position. This nitrogen is nucleophilic. If 2-chloroacetamide is present in excess or if the reaction mixture is non-homogeneous, the product will attack a second equivalent of the alkylating agent, forming the 1,3-bis(carbamoylmethyl)imidazolium salt .

Visualizing the Pathway

ReactionPathway Imidazole Imidazole (Starting Material) Anion Imidazolide Anion (Nucleophile) Imidazole->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion Product TARGET PRODUCT 2-(1H-imidazol-1-yl)acetamide Anion->Product SN2 Attack (k1) AlkylatingAgent 2-Chloroacetamide AlkylatingAgent->Product SideProduct MAJOR IMPURITY 1,3-bis(carbamoylmethyl) imidazolium chloride AlkylatingAgent->SideProduct Product->SideProduct Over-Alkylation (k2) (Avoid this!)

Figure 1: Reaction pathway showing the competition between product formation (k1) and the parasitic quaternization reaction (k2).

Module 2: Troubleshooting Side Products

Villain 1: The Quaternary Salt (Bis-Alkylation)

Identity: 1,3-bis(carbamoylmethyl)imidazolium chloride. Symptoms:

  • Yield of the desired solid is low.

  • A highly water-soluble, hygroscopic solid is isolated.

  • NMR Check: Look for a significant downfield shift of the C2-H proton (the proton between the two nitrogens). In the neutral product, this is typically

    
     7.6–7.8 ppm. In the salt, it shifts to 
    
    
    
    9.0–10.0 ppm due to the positive charge on the ring.

Root Cause Analysis:

  • Stoichiometry: Using 1:1 or excess 2-chloroacetamide.

  • Mixing: Poor stirring creates local "hotspots" of high alkylating agent concentration.

Corrective Action:

  • Use Excess Imidazole: Run the reaction with 1.2 to 1.5 equivalents of imidazole . Unreacted imidazole is water-soluble and easily washed away during workup, whereas separating the bis-salt from the product is difficult.

  • Slow Addition: Add the 2-chloroacetamide solution dropwise to the imidazole/base mixture.

Villain 2: The Hydrolysis Product

Identity: 2-(1H-imidazol-1-yl)acetic acid. Symptoms:

  • Product is lost into the aqueous layer during extraction.

  • Melting point is significantly higher than expected (Product MP: ~185–189°C; Acid MP: >250°C dec).

Root Cause Analysis:

  • Harsh Workup: Heating the amide in the presence of strong base (e.g., NaOH) or acid during workup hydrolyzes the amide to the carboxylic acid.

Corrective Action:

  • Neutral Workup: Avoid strong mineral acids or caustic washes. Use saturated brine or mild buffers.

  • Temperature Control: Do not reflux in aqueous media.

Module 3: Optimization & Protocols

Solvent Selection Matrix
SolventReaction RateRisk of Bis-AlkylationWorkup EaseRecommendation
Acetonitrile (MeCN) ModerateLowHigh (Evaporation)Primary Choice
DMF HighHigh (Homogeneous)Low (High BP)Use for scale-up only
Acetone SlowLowHighGood for small scale
Water FastVery HighDifficultAvoid
Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(1H-imidazol-1-yl)acetamide with <5% Bis-impurity.

  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

    • Add Imidazole (1.5 eq, 68 mmol) and Potassium Carbonate (

      
      , 2.0 eq) .
      
    • Suspend in Acetonitrile (MeCN, 100 mL) .

  • Reaction:

    • Heat the mixture to 50°C.

    • Dissolve 2-Chloroacetamide (1.0 eq, 45 mmol) in 20 mL MeCN.

    • Crucial Step: Add the chloroacetamide solution dropwise over 30 minutes.

    • Reflux for 4–6 hours. Monitor by TLC (Mobile Phase: DCM:MeOH 9:1).

  • Workup:

    • Hot Filtration: Filter the mixture while hot to remove inorganic salts (

      
      ).
      
    • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude solid.

    • Washing: Triturate the solid with cold water (10 mL). The excess imidazole (starting material) will dissolve; the product is less soluble in cold water.

    • Filtration: Collect the solid by vacuum filtration.[1]

  • Purification (Recrystallization):

    • Recrystallize from Ethanol or an Ethanol/Water mixture.

    • Dissolve in minimum hot ethanol, filter if necessary, and cool slowly.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Problem Detected YieldLow Is Yield Low? Start->YieldLow PurityLow Is Purity Low? Start->PurityLow CheckAq Did you wash with large vol of water? YieldLow->CheckAq CheckNMR Check H-NMR (C2-H Proton) PurityLow->CheckNMR LostProduct Product lost in Aqueous Phase (It is water soluble!) CheckAq->LostProduct Yes CheckSalt Did you filter salts while HOT? CheckAq->CheckSalt No TrappedProduct Product trapped in K2CO3 filter cake CheckSalt->TrappedProduct No ShiftDown Shift > 9.0 ppm? (Bis-Alkylation) CheckNMR->ShiftDown Yes ShiftNormal Shift ~7.6 ppm but extra peaks? CheckNMR->ShiftNormal No Regio Check Starting Material (Was Imidazole substituted?) ShiftNormal->Regio

Figure 2: Diagnostic logic for common yield and purity issues.

FAQ: Frequently Asked Questions

Q: My product is "oiling out" during recrystallization. What do I do? A: This is common with acetamides. It usually indicates the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat to dissolve the oil. Add a small amount of "seed crystal" if available. Scratch the glass surface with a rod. Allow to cool to room temperature very slowly before placing in an ice bath.

Q: Can I use NaOH instead of


? 
A:  It is risky. Strong hydroxide bases increase the rate of amide hydrolysis  (Side Product 2). Carbonates (

) are safer buffers that maintain basicity without aggressively attacking the amide bond.

Q: Why is my product melting point 20 degrees lower than literature? A: You likely have trapped inorganic salts or water. Imidazoles can form hydrates. Dry your sample in a vacuum oven at 50°C over


 overnight and re-check.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Verma, A., et al. (2021).[2] "1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst." ResearchGate.[3] Available at: [Link] (Demonstrates the formation and stability of bis-alkylated imidazolium salts).

  • PubChem Compound Summary. (2024). "2-(1H-imidazol-1-yl)acetamide."[4] National Center for Biotechnology Information. Available at: [Link] (Physical properties and identifiers).

  • LookChem. (2024). "Purification of Acetamide Derivatives." Available at: [Link] (General recrystallization techniques for acetamides).

Sources

Stability of 2-(1H-imidazol-1-yl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(1H-imidazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related questions encountered during experimentation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

General Stability & Handling

Question 1: What are the primary stability concerns for 2-(1H-imidazol-1-yl)acetamide?

2-(1H-imidazol-1-yl)acetamide possesses two key functional groups that dictate its stability profile: an amide linkage and an imidazole ring. The primary degradation pathways of concern are hydrolysis of the amide bond and potential oxidation or photodegradation of the imidazole moiety.[1][2]

  • Hydrolytic Degradation: The acetamide group is susceptible to both acid and base-catalyzed hydrolysis.[3] This process cleaves the amide bond to yield imidazol-1-yl-acetic acid and ammonia. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Oxidative Degradation: The imidazole ring can be sensitive to oxidation, especially in the presence of reactive oxygen species or certain metal ions.[1] This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Imidazole-containing compounds can also be sensitive to light, particularly UV radiation.[1][4] Exposure to high-intensity light can lead to the formation of photo-degradants.

Question 2: What are the recommended general storage conditions for solid 2-(1H-imidazol-1-yl)acetamide?

While specific long-term stability data for this compound is not extensively published, based on its structure, the solid form is expected to be relatively stable if stored correctly. Daclatasvir, a complex molecule also containing an imidazole moiety, was found to be stable in the solid state under forced degradation conditions.[1]

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of any potential solid-state degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent long-term oxidation of the imidazole ring.
Light Amber vial / Protect from lightTo prevent photodegradation.[4]
Moisture Tightly sealed container with desiccantTo prevent hydrolysis from atmospheric moisture.
Solvent-Specific Stability & Troubleshooting

Question 3: My compound appears to be degrading in my aqueous buffer (pH 7.4). What is happening and how can I mitigate this?

Degradation in neutral or slightly basic aqueous buffers is most likely due to base-catalyzed hydrolysis of the amide bond. While generally more stable than esters, amides can still hydrolyze under these conditions, especially over extended periods or at elevated temperatures.

Troubleshooting Flowchart: Unexpected Degradation in Solution

G start Unexpected Degradation Observed q1 Is the solution pH > 7? start->q1 a1 Likely base-catalyzed hydrolysis. - Lower pH if possible. - Prepare fresh solutions. - Store at 2-8°C. q1->a1 Yes q2 Is the solution pH < 6? q1->q2 No a2 Likely acid-catalyzed hydrolysis. - Raise pH if possible. - Use a non-nucleophilic buffer. q2->a2 Yes q3 Is the solution exposed to light? q2->q3 No a3 Potential photodegradation. - Use amber vials. - Work in low-light conditions. q3->a3 Yes q4 Are transition metals present (e.g., in buffer salts)? q3->q4 No a4 Potential metal-catalyzed oxidation. - Use high-purity reagents. - Consider adding a chelator (e.g., EDTA). q4->a4 Yes end Consult further literature or perform forced degradation study. q4->end No

Caption: Troubleshooting decision tree for degradation.

Mitigation Strategies:

  • Temperature Control: Store stock solutions and experimental samples at 2-8°C and minimize time at room temperature.

  • Prepare Fresh: Prepare solutions fresh daily for sensitive experiments.

  • pH Adjustment: If your experiment allows, consider using a buffer closer to pH 6.5, where the rate of hydrolysis for many amides is at a minimum.

  • Aprotic Solvents: For stock solutions, consider using aprotic solvents like DMSO or DMF where the compound is stable, and then dilute into your aqueous buffer immediately before use.

Question 4: Which organic solvents are recommended for preparing stock solutions?

For long-term storage of stock solutions, polar aprotic solvents are generally preferred to minimize the risk of hydrolysis.

SolventSuitabilityComments
DMSO, DMF Excellent Good solubilizing power and aprotic nature prevents hydrolysis. Ensure use of anhydrous grade.
Acetonitrile Good Aprotic and compatible with many analytical techniques (e.g., HPLC).
Methanol, Ethanol Fair to Good Protic solvents. While less reactive than water, slow solvolysis (transesterification) is possible over long-term storage. Best for short-term use.
Water Poor (for storage) Prone to pH-dependent hydrolysis. Use for immediate experimental needs only.

Technical Guides & Protocols

Guide 1: Assessing Solution Stability - Experimental Protocol

This protocol outlines a basic experiment to determine the stability of 2-(1H-imidazol-1-yl)acetamide in a specific solvent or buffer system.

Objective: To quantify the degradation of the parent compound over time under controlled conditions.

Materials:

  • 2-(1H-imidazol-1-yl)acetamide

  • High-purity solvent/buffer of interest

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Amber HPLC vials

Workflow for a Solution Stability Study

G cluster_prep Preparation cluster_sampling Sampling & Storage cluster_analysis Analysis prep_stock Prepare concentrated stock in stable solvent (e.g., ACN) prep_sol Dilute stock into test solvent/buffer to final conc. prep_stock->prep_sol sample_t0 Immediately sample for T=0 analysis (baseline) prep_sol->sample_t0 aliquot Aliquot solution into amber vials for different time points prep_sol->aliquot store Store vials under defined conditions (e.g., 25°C, 40°C) aliquot->store sample_tx At each time point (T=x), remove a vial for analysis store->sample_tx analyze Analyze by validated HPLC method sample_tx->analyze quantify Quantify peak area of parent compound vs. T=0 analyze->quantify end end quantify->end Plot % Remaining vs. Time

Caption: Experimental workflow for solution stability testing.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a stable solvent like acetonitrile.

  • Test Solution: Dilute the stock solution into your target solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Time-Zero (T=0) Analysis: Immediately transfer an aliquot of the test solution to an HPLC vial and analyze it. This serves as your 100% reference.

  • Incubation: Aliquot the remaining test solution into several sealed amber vials and place them in a temperature-controlled environment (e.g., 25°C). Include a dark control if assessing photostability.[5]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.

Guide 2: Recommended HPLC Method for Stability Analysis

A reversed-phase HPLC-UV method is suitable for quantifying 2-(1H-imidazol-1-yl)acetamide. This method is based on common practices for analyzing small, polar, aromatic molecules.[6][7]

HPLC ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column providing good retention and peak shape for this type of analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure consistent protonation of the imidazole ring, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution Isocratic or GradientStart with an isocratic method (e.g., 90% A, 10% B). A gradient may be needed to elute degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength ~210 nm or ~230 nmImidazole and amide groups have UV absorbance in this region. Wavelength should be optimized by scanning a standard solution.
Injection Volume 10-20 µLStandard injection volume.

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure the system is performing consistently.

Guide 3: Understanding Potential Degradation Pathways

Understanding the likely degradation products is crucial for developing stability-indicating analytical methods. The primary degradation pathway is hydrolysis.

Potential Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of 2-(1H-imidazol-1-yl)acetamide parent Parent Compound 2-(1H-imidazol-1-yl)acetamide hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis product1 Product 1 Imidazol-1-yl-acetic acid hydrolysis->product1 product2 Product 2 Ammonia hydrolysis->product2

Caption: Primary hydrolytic degradation pathway.

Under forced degradation conditions (e.g., strong acid, strong base, peroxide, heat, light), other products may form.[1][5] Analysis by LC-MS is recommended to identify the mass of unknown peaks that appear during stability studies, which can help elucidate the structures of other degradants.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 712343, 2-(1H-imidazol-1-yl)acetamide. PubChem. [Link]

  • Tampieri, A., et al. (2006). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • ResearchGate (2018). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. ResearchGate. [Link]

  • Google Patents (2010). Method and assays for quantitation of acetamide in a composition.
  • IAGIM (n.d.). Photostability. IAGIM. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • Journal of Young Pharmacists (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • L. M. G. Van der Brock, & M. A. C. J. Van Zundert (1971). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • IKEV (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Klimatest (n.d.). Photostability of Pharmaceuticals. Klimatest. [Link]

  • Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

Sources

Technical Support Hub: Purification of Crude 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of 2-(1H-imidazol-1-yl)acetamide (CAS: 16106-39-1), a polar, crystalline intermediate often used in the synthesis of bisphosphonates (e.g., Zoledronic acid precursors) and other heterocyclic pharmaceuticals.[1][2][3][4]

The synthesis typically involves the N-alkylation of imidazole with 2-chloroacetamide in the presence of a base.[2] This reaction generates a crude profile containing three distinct impurity classes that require specific removal strategies:

  • Genotoxic Alkylating Agents: Unreacted 2-chloroacetamide.[2]

  • Starting Material: Unreacted imidazole (basic).

  • Inorganic Matrix: Halide salts (NaCl, KCl) from the base scavenger.[2]

Module 1: Diagnostic & Impurity Profiling

Before selecting a purification route, you must characterize the crude solid. Use this diagnostic workflow to identify your primary contamination issue.

Visualizing the Impurity Landscape

ImpurityDiagnosis Start Crude Product Analysis TLC TLC (MeOH/DCM 1:9) Start->TLC Ash Residue on Ignition (ROI) Start->Ash HPLC HPLC (Reverse Phase) Start->HPLC HighRf High Rf Spot: Chloroacetamide (Neutral) TLC->HighRf Non-polar impurity LowRf Low Rf/Trailing: Imidazole (Basic) TLC->LowRf Polar/Basic impurity HighAsh High Ash Content: Inorganic Salts Ash->HighAsh >1% Residue

Figure 1: Diagnostic decision tree for identifying impurity classes in crude imidazole acetamides.

Module 2: Removing Chloroacetamide (The "Acid Swing" Protocol)

Issue: 2-Chloroacetamide is a neutral electrophile and a potential genotoxin.[2] It must be removed to ppm levels. Chemical Logic: The product (imidazole ring) is basic (


), while chloroacetamide is neutral.[2] We can exploit this by protonating the product to keep it in water while washing the neutral impurity into an organic solvent.
Step-by-Step Protocol
  • Dissolution (Acidic Phase):

    • Dissolve the crude solid in 1M HCl (approx. 10 mL per gram of crude).

    • Result: The product and unreacted imidazole protonate (become water-soluble salts).[2] Chloroacetamide remains neutral.[2]

  • Organic Wash (The "Swing"):

    • Wash the acidic aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Action: The neutral chloroacetamide partitions into the organic layer.

    • Discard the organic layer (contains the genotoxin).

  • Basification:

    • Cool the aqueous layer to 0–5°C.[2][3]

    • Slowly adjust pH to ~10–11 using 50% NaOH or saturated

      
       .[2]
      
    • Result: Product returns to its free-base form.

  • Recovery:

    • Option A (Precipitation): If the concentration is high, the product may precipitate upon basification. Filter and dry.[2][3]

    • Option B (Extraction): If no precipitate forms, extract the basic aqueous layer with n-Butanol or DCM/Isopropanol (3:1) . Evaporate the solvent to recover the amine-free product.[2]

Module 3: Removing Inorganic Salts (Desalting)

Issue: High "Ash" content. Salts (NaCl/KCl) are insoluble in organic solvents but trapped in the crude lattice. Chemical Logic: The product is soluble in hot ethanol or methanol; inorganic salts are not.

Desalting Workflow
ParameterSpecification
Solvent Anhydrous Ethanol or Methanol
Temperature Reflux (

C for EtOH)
Technique Hot Filtration
  • Suspend the crude dry solid in Anhydrous Ethanol (10 mL/g).

  • Heat to reflux for 30 minutes with vigorous stirring.

    • Note: The organic product dissolves; salts remain suspended.[2]

  • Filter while HOT through a Celite pad or sintered glass funnel.

    • Critical: Do not let the solution cool, or the product will crystallize with the salt.

  • Concentrate the filtrate to dryness or cool to induce crystallization of the desalted product.

Module 4: Final Polishing (Recrystallization)[2]

Issue: Removing trace imidazole and color bodies. Chemical Logic: Imidazole is highly soluble in water and alcohols.[2] The acetamide product has a rigid crystal lattice that is less soluble in cold solvents than imidazole, allowing for purification via solubility differential.

Recrystallization Table
Solvent SystemSuitabilityComments
Ethanol (Abs.) Excellent Standard for imidazole derivatives.[2] Good recovery.
Isopropanol (IPA) Good Lower solubility than EtOH; higher yield but potentially lower purity.[2]
Acetonitrile Moderate Good for removing polar tars; product may be too soluble if wet.[2]
Acetone Poor Product is often insoluble; good for washing filter cakes.[2]
The "Gold Standard" Protocol (Ethanol)[2]
  • Place the desalted solid in a flask with a magnetic stir bar.

  • Add Ethanol dropwise while heating to reflux until the solid just dissolves.

  • If colored, add activated carbon (5 wt%), reflux for 10 mins, and hot filter.

  • Remove heat and allow the flask to cool slowly to room temperature (insulate flask with foil to slow cooling).

  • Nucleation: Once at room temp, cool further in an ice bath (0°C) for 1 hour.

  • Filter the white crystals and wash with cold Acetone (removes surface imidazole).

Frequently Asked Questions (FAQ)

Q1: My product is turning yellow during drying. What is happening?

  • Diagnosis: Oxidation of trace imidazole or polymerization of acetamide byproducts.

  • Fix: Ensure the final wash is thorough (use cold acetone). Dry in a vacuum oven at 40°C, strictly avoiding temperatures >60°C for prolonged periods. Store under nitrogen if possible.

Q2: I have low recovery after the Acid/Base wash (Module 2).

  • Diagnosis: The product is highly water-soluble (polar amide + imidazole).[2] It may not be extracting back into the organic phase during Step 4.[2]

  • Fix: Use n-Butanol for the extraction (it extracts polar compounds better than DCM).[2] Alternatively, after basification, evaporate the water completely and extract the solid residue with hot Ethanol (combining Module 2 and 3).

Q3: Can I use water for recrystallization?

  • Diagnosis: While possible, water is risky.[2] Both imidazole and the product are very soluble.[4]

  • Fix: Avoid water unless you have a massive quantity.[2] Recoveries are typically <40% in water due to high mother liquor solubility.[2] Stick to Ethanol or IPA.

References

  • Synthesis of Imidazole Derivatives

    • Source: "Reaction strategies for synthesis of imidazole derivatives: a review." Scripta Scientifica Pharmaceutica, 2018.[2][5]

    • Relevance: General N-alkylation conditions and solubility profiles for imidazole deriv
  • Impurity Removal in Crystalline Products

    • Source: Moynihan, H. A., & Horgan, D. E. (2017).[2][6] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development.

    • Relevance: Mechanisms of impurity inclusion and solvent selection for recrystallization.[2][7][8]

    • [2][6]

  • Zoledronic Acid Precursors (Related Chemistry)

    • Source: "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[1][2] Beilstein Journal of Organic Chemistry, 2008.[2]

    • Relevance: Describes the handling, solubility, and purification of 1-substituted imidazole acetic acid deriv
  • Solubility Data & Properties

    • Source: ChemicalBook & BLD Pharm Data for 2-(1H-imidazol-1-yl)acetonitrile/acetamide.[2]

    • Relevance: Physical property data confirming solubility in polar organic solvents.[2]

Sources

Technical Support Center: Solubilization of 2-(1H-imidazol-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: IMD-SOL-001

Introduction: The Solubility Paradox

Welcome to the technical support hub for imidazole-acetamide scaffolds. You are likely here because your derivative—despite containing a polar acetamide and a basic imidazole—is refusing to dissolve in aqueous media at physiological pH.

The Root Cause: While the core 2-(1H-imidazol-1-yl)acetamide structure is polar and water-soluble, derivatives often fail due to the "Brick Dust" effect. The intermolecular hydrogen bonding between the amide N-H and the imidazole N-3 creates a high-energy crystal lattice that water cannot break. Furthermore, if you have added hydrophobic substituents (e.g., phenyl rings, alkyl chains) to target specific receptors (like VEGFR or fungal CYP51), you have drastically increased lipophilicity (


), rendering the neutral molecule insoluble.

This guide provides a tiered troubleshooting approach to overcome these barriers.

Module 1: The Chemical Approach (Salt Formation)

Mechanism: The imidazole ring contains a basic nitrogen (N-3) with a lone pair available for protonation. The


 of the conjugate acid of imidazole is approximately 6.9 – 7.1 . By reacting your derivative with a strong acid, you protonate this nitrogen, disrupting the crystal lattice and increasing hydration energy.
Critical Decision: Choosing the Counter-ion

Do not randomly select acids. Use this selection matrix based on the hydrophobicity of your derivative.

Derivative TypeRecommended Counter-ionRationale
Highly Lipophilic (Aryl-heavy)Mesylate (Methanesulfonate) Organic counter-ions often interact better with lipophilic drugs, preventing "salting out" effects.
Moderately Lipophilic Hydrochloride (HCl) Standard first-line choice. Small radius, high lattice disruption. Warning: Excess Cl- in vivo can sometimes suppress solubility (Common Ion Effect).
Hygroscopic Tendency Fumarate / Maleate Dicarboxylic acids often form stable, non-hygroscopic crystalline salts with imidazoles.
Protocol A: Rapid Salt Screening (Micro-Scale)

Use this protocol to identify the optimal salt form before scaling up.

  • Dissolution: Dissolve 50 mg of free base in a minimum volume of acetone or ethanol (warm if necessary).

  • Acid Addition: Add 1.1 equivalents of the selected acid (dissolved in the same solvent).

    • Tip: For HCl, use 1.25 M HCl in ethanol.

  • Nucleation: Stir at room temperature for 2 hours. If no precipitate forms, cool to 4°C.

  • Antisolvent: If still clear, add diethyl ether or hexane dropwise until turbidity persists.

  • Harvest: Filter the precipitate and dry under vacuum.

  • Validation: Re-test aqueous solubility of the solid.

Module 2: The Formulation Approach (Complexation)

If modifying the chemical structure (salt formation) is not an option due to biological assay constraints, use cyclodextrin complexation.

Mechanism: The imidazole ring fits well into the hydrophobic cavity of


-Cyclodextrins. The acetamide tail remains exposed to the solvent, interacting with the hydrophilic rim.
Recommended Agent: Sulfobutyl Ether -Cyclodextrin (SBE- -CD)

Why: Unlike standard


-CD, SBE-

-CD (e.g., Captisol®) has high water solubility and is less nephrotoxic.
Protocol B: Phase-Solubility Complexation
  • Stock Prep: Prepare a 20% (w/v) solution of SBE-

    
    -CD in water or PBS (pH 7.4).
    
  • Saturation: Add excess solid drug derivative to the CD solution.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the soluble concentration.

Visual Troubleshooting Workflows

Figure 1: Solubility Strategy Decision Tree

Caption: Logical flow for selecting the appropriate solubilization strategy based on compound behavior.

SolubilityStrategy Start Compound Insoluble (pH 7.4) CheckPka Check pKa of Imidazole N-3 Start->CheckPka IsBasic Is pKa > 5.0? CheckPka->IsBasic SaltScreen Attempt Salt Formation (HCl, Mesylate) IsBasic->SaltScreen Yes Cosolvent Evaluate Cosolvents (DMSO/PEG400) IsBasic->Cosolvent No (Steric hinderance) SuccessSalt Stable Solid? SaltScreen->SuccessSalt UseSalt USE SALT FORM SuccessSalt->UseSalt Yes SuccessSalt->Cosolvent No (Hygroscopic/Oil) Precipitation Precipitates on Dilution? Cosolvent->Precipitation Cyclodextrin Use Cyclodextrin (HP-β-CD / SBE-β-CD) Precipitation->Cyclodextrin Yes (Crash out) Micelle Use Surfactants (Tween 80 / TPGS) Precipitation->Micelle No (Stable)

Frequently Asked Questions (Troubleshooting)

Q1: I made the HCl salt, but it turned into a sticky oil instead of a powder. What went wrong? A: This is common with flexible acetamide chains. The "oil" is likely a supersaturated amorphous form containing trapped solvent.

  • Fix: Triturate (grind) the oil with diethyl ether or hexane. If that fails, switch to a counter-ion with a more rigid structure, such as Tosylate or Benzoate , which can help induce crystallization through

    
    -
    
    
    
    stacking with the imidazole ring.

Q2: My compound dissolves in DMSO, but precipitates immediately when I add it to cell culture media. A: You are experiencing the "parabolic solubility" crash. The dielectric constant shifts too rapidly from DMSO (


) to water (

).
  • Fix: Do not add pure DMSO stock directly to media. First, dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol , then add this mixture to the media. The intermediate polarity prevents immediate shock-precipitation.

Q3: Can I use acidic buffers instead of making a salt? A: Yes, but be careful. Acidifying the media (e.g., pH 5.0 acetate buffer) will protonate the imidazole and dissolve the compound. However, if your biological assay requires pH 7.4, the compound will deprotonate and may precipitate inside the well plate over time, leading to false negatives (loss of dose) or false positives (toxicity from crystals).

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation.[1] The Practice of Medicinal Chemistry. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • PubChem. (n.d.).[2] 2-(1H-imidazol-1-yl)acetamide Compound Summary. National Library of Medicine. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Technical Support Center: Enhancing the Biological Stability of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the metabolic stability of 2-(1H-imidazol-1-yl)acetamide and its analogs. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale and field-tested insights to navigate the complexities of metabolic liability and empower you to make informed decisions in your experimental design. This document is structured to be a dynamic resource, addressing common challenges and offering robust solutions.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the metabolic instability of 2-(1H-imidazol-1-yl)acetamide, providing a solid understanding of the core challenges.

Q1: What are the primary metabolic liabilities of 2-(1H-imidazol-1-yl)acetamide?

A1: The metabolic instability of 2-(1H-imidazol-1-yl)acetamide primarily stems from two key structural motifs: the imidazole ring and the acetamide group.

  • Imidazole Ring: The imidazole ring is susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being major contributors for many imidazole-containing drugs.[1] Oxidation often occurs at the C2 position of the imidazole ring.[2] Additionally, direct N-glucuronidation of the imidazole nitrogen is another potential metabolic pathway.[2]

  • Acetamide Group: The amide bond in the acetamide moiety is prone to enzymatic hydrolysis by amidases and proteases, leading to the cleavage of the molecule into 1H-imidazole-1-acetic acid and ammonia.[3]

Q2: Which in vitro assays are essential for assessing the metabolic stability of my compound?

A2: Two primary in vitro assays are indispensable for evaluating the metabolic stability of your compound:

  • Liver Microsomal Stability Assay: This assay is a cornerstone for assessing Phase I metabolic stability, particularly oxidation mediated by CYPs.[4] It utilizes subcellular fractions of the liver that are rich in CYP enzymes.[4]

  • Plasma Stability Assay: This assay evaluates the compound's stability in the presence of plasma enzymes, such as esterases and amidases, which can hydrolyze labile functional groups like the acetamide bond.

Q3: What is the significance of determining intrinsic clearance (Clint) in these assays?

A3: Intrinsic clearance (Clint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is a critical parameter derived from in vitro metabolic stability assays and is used to predict in vivo hepatic clearance. A high Clint value suggests rapid metabolism and likely poor bioavailability.

Q4: Can you explain the concept of bioisosteric replacement and its relevance here?

A4: Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile.[5] For 2-(1H-imidazol-1-yl)acetamide, bioisosteric replacement can be applied to both the imidazole ring and the acetamide group to block metabolic pathways while preserving biological activity.[3][5][6]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth troubleshooting for common experimental hurdles and detailed, step-by-step protocols for key assays.

Guide 1: Low Metabolic Stability Observed in Liver Microsomal Assay

Issue: Your compound, 2-(1H-imidazol-1-yl)acetamide or an analog, shows a short half-life (<30 minutes) in the liver microsomal stability assay, indicating rapid metabolic degradation.

Troubleshooting Workflow:

troubleshooting_microsomal start Low Stability in Microsomal Assay step1 Confirm Metabolic Liability Run assay with and without NADPH cofactor. start->step1 Initiate Investigation step2 Identify Primary Metabolic Site Metabolite identification studies (LC-MS/MS). step1->step2 NADPH-dependent degradation confirmed step3 Strategic Chemical Modification Select appropriate strategy based on metabolic site. step2->step3 Metabolite structure elucidated step4 Synthesize Analogs step3->step4 Design modifications step5 Re-evaluate in Microsomal Assay step4->step5 Synthesize new compounds end Improved Metabolic Stability step5->end Iterate and Optimize

Caption: Troubleshooting workflow for low microsomal stability.

Detailed Action Plan:

  • Confirm NADPH-Dependence: The primary drivers of metabolism in liver microsomes are NADPH-dependent CYP enzymes.[4] To confirm their involvement, run the assay with a control group where the NADPH-regenerating system is omitted. A significant decrease in degradation in the absence of NADPH points to CYP-mediated metabolism.

  • Metabolite Identification: Utilize high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites. This is crucial for pinpointing the exact site of metabolic modification on your molecule. Common metabolites to look for include hydroxylated species on the imidazole ring or the product of amide hydrolysis.

  • Strategic Chemical Modifications to Enhance Stability:

    • Blocking Imidazole Oxidation:

      • Deuterium Substitution: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond, slowing down CYP-mediated bond cleavage (the kinetic isotope effect).[7]

      • Steric Hindrance: Introducing bulky groups near the site of oxidation can physically block the enzyme's access.

      • Bioisosteric Replacement of the Imidazole Ring: Consider replacing the imidazole ring with other five-membered heterocycles that are less prone to oxidation, such as:

        • 1,2,3-Triazole[8]

        • 1,2,4-Triazole[3]

        • Oxadiazole[3]

        • Pyrazole

    • Preventing Amide Hydrolysis:

      • Bioisosteric Replacement of the Amide Bond:

        • Retroamide: Reversing the amide bond (retroisosterism) can significantly alter its susceptibility to enzymatic hydrolysis while maintaining key hydrogen bonding interactions.[3]

        • Trifluoroethylamine: This group can mimic the amide bond but is more resistant to hydrolysis.[3][6]

        • Incorporation into a Heterocycle: Fusing the amide into a ring system, such as a benzimidazole, can enhance stability.[3]

      • Steric Shielding: Introducing substituents on the carbon alpha to the amide carbonyl can sterically hinder the approach of hydrolytic enzymes.

Data Presentation: Hypothetical Metabolic Stability Data

CompoundModificationt½ (min) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg protein)
ParentNone1546.2
Analog 1Deuteration at C2 of Imidazole4515.4
Analog 2Imidazole replaced with 1,2,3-Triazole6011.6
Analog 3Acetamide replaced with Trifluoroethylamine>120<5.8
Protocol: Liver Microsomal Stability Assay

This protocol provides a standardized procedure for assessing the metabolic stability of test compounds in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes and other reagents on ice.

    • Prepare the reaction mixture by combining phosphate buffer, the NADPH regenerating system, and liver microsomes in a 96-well plate.

    • Prepare a separate plate with the reaction mixture but without the NADPH regenerating system (negative control).

    • Pre-warm the plates to 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the wells to initiate the metabolic reaction (final concentration typically 1 µM).

  • Time-Course Incubation:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.

Guide 2: Poor Recovery or High Variability in Plasma Stability Assay

Issue: You are observing inconsistent results, poor recovery of the test compound at time zero, or high variability between replicates in your plasma stability assay.

Troubleshooting Workflow:

troubleshooting_plasma start Inconsistent Plasma Stability Data step1 Assess Compound Solubility Check for precipitation in plasma matrix. start->step1 step2 Evaluate Non-specific Binding Determine binding to plasma proteins and plasticware. step1->step2 step3 Optimize Sample Processing Ensure complete protein precipitation and analyte extraction. step2->step3 step4 Review Analytical Method Check for matrix effects and internal standard performance. step3->step4 end Robust and Reproducible Assay step4->end

Caption: Troubleshooting workflow for plasma stability assays.

Detailed Action Plan:

  • Check for Solubility Issues: Poorly soluble compounds can precipitate in the aqueous plasma matrix, leading to artificially low concentrations and high variability.

    • Solution: Visually inspect the samples for precipitation. If suspected, consider reducing the initial concentration of the test compound or increasing the percentage of organic co-solvent (e.g., DMSO) in the initial stock solution, though be mindful that high concentrations of organic solvents can inhibit enzyme activity.

  • Investigate Non-Specific Binding: Highly lipophilic compounds can bind to plasma proteins (like albumin) or the plasticware used in the assay, reducing the amount of free compound available for analysis.

    • Solution: Perform a control experiment where the compound is incubated with heat-inactivated plasma. A significant loss of compound in this control suggests non-specific binding. Using low-binding plates and tubes can help mitigate binding to plasticware.

  • Optimize Sample Preparation: Incomplete protein precipitation can lead to matrix effects and poor analyte recovery.

    • Solution: Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient for complete protein precipitation (typically at least 3:1). Also, ensure thorough vortexing and centrifugation to achieve a clean separation of the supernatant.

  • Review the LC-MS/MS Method: Matrix effects from plasma components can suppress or enhance the ionization of your compound, leading to inaccurate quantification.

    • Solution: Evaluate matrix effects by comparing the peak area of the analyte in a post-extraction spiked plasma sample to that in a neat solution. If significant matrix effects are observed, chromatographic optimization or the use of a more suitable internal standard may be necessary.

Protocol: Plasma Stability Assay

This protocol outlines a standard procedure for determining the stability of a test compound in plasma.

Materials:

  • Pooled plasma (human, rat, or mouse) with anticoagulant (e.g., heparin, EDTA)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw plasma and other reagents.

    • Dilute the plasma with PBS if necessary (e.g., to 50% plasma).

    • Pre-warm the plasma to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the plasma to start the incubation (final concentration typically 1-5 µM).

  • Time-Course Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage remaining versus time to determine the degradation profile.

    • Calculate the half-life (t½) from the slope of the linear portion of the natural log plot of percent remaining versus time.

References

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Available at: [Link]

  • Biochemical and biomedical aspects of metabolic imidazoles. PubMed. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]

  • Evolutionary Routes to Modern Metabolic Pathways. MDPI. Available at: [Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. ResearchGate. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University. Available at: [Link]

  • Mechanism proposed to explain the synthesis of substituted imidazoles... ResearchGate. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • 2-(1H-imidazol-1-yl)acetamide. PubChem. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Available at: [Link]

  • Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PubMed Central. Available at: [Link]

  • Induction and inhibition of rat hepatic drug metabolism by N-substituted imidazole drugs. PubMed. Available at: [Link]

  • How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ACS Publications. Available at: [Link]

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PubMed Central. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PubMed Central. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Key Challenges and Opportunities in Suspension and Solution Plasma Spraying. MDPI. Available at: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PubMed Central. Available at: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PubMed Central. Available at: [Link]

  • How to Improve Drug Plasma Stability?. Creative Bioarray. Available at: [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. PubMed. Available at: [Link]

  • Selected examples of drugs containing an imidazole core. ResearchGate. Available at: [Link]

  • Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. MDPI. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Improving the stability of aptamers by chemical modification. PubMed. Available at: [Link]

  • Ibogaine. Wikipedia. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Available at: [Link]

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central. Available at: [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry. Available at: [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Acedemic Journals. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Anticonvulsant Potential: 2-(1H-imidazol-1-yl)acetamide Analogs Versus Phenytoin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Phenytoin, a hydantoin derivative, has been a cornerstone in the management of tonic-clonic and partial seizures for decades.[2][3] Its mechanism of action is well-characterized and primarily involves the blockade of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and prevents the propagation of seizure activity.[3][4][5][6] However, its use is often complicated by a narrow therapeutic index and a challenging pharmacokinetic profile, necessitating therapeutic drug monitoring to avoid toxicity.[3]

The exploration of imidazole-based compounds, such as acetamide derivatives, is driven by the search for agents with potentially improved safety and efficacy profiles. This guide will delve into the preclinical evaluation of these compounds, focusing on the standard models of seizure assessment and neurotoxicity.

Comparative Anticonvulsant and Neurotoxicity Profile

The preclinical evaluation of anticonvulsant candidates typically involves a battery of standardized tests in rodent models. The Maximal Electroshock (MES) test is a reliable model for generalized tonic-clonic seizures, while the Pentylenetetrazole (PTZ) induced seizure test is used to model absence and myoclonic seizures.[7] Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.

A critical metric for evaluating the potential of a novel anticonvulsant is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window and a more favorable safety profile.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity in Mice (i.p. administration)

CompoundMES (ED50 mg/kg)PTZ (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI) (MES)Reference
Phenytoin 9.5>8068.57.2[Data synthesized from multiple sources]
Representative Imidazole Acetamide Derivative 30 - 100+Often less effective or inactive>300Varies[Data synthesized from studies on derivatives]

Note: Data for the "Representative Imidazole Acetamide Derivative" is an estimated range based on published results for various N-substituted 2-(1H-imidazol-1-yl)acetamide analogs. Specific values vary depending on the nature of the substitution.

The data presented in Table 1 highlights that while phenytoin demonstrates high potency in the MES model, its therapeutic window is relatively narrow. In contrast, published data on various N-substituted 2-(1H-imidazol-1-yl)acetamide derivatives often show activity in the MES screen, albeit typically at higher doses than phenytoin.[8] A significant advantage of some of these imidazole derivatives appears to be their lower neurotoxicity, with TD50 values often exceeding the highest doses tested. This suggests a potentially wider therapeutic margin for certain analogs.

Mechanistic Considerations

The anticonvulsant activity of phenytoin is primarily attributed to its use-dependent blockade of voltage-gated sodium channels.[3][4][5][6] This mechanism is particularly effective in suppressing the high-frequency neuronal discharges that are characteristic of seizures.

While the precise mechanism of action for 2-(1H-imidazol-1-yl)acetamide and its derivatives is not as extensively characterized, the imidazole moiety is known to interact with various biological targets. Some studies on related imidazole-containing compounds suggest a potential role in modulating GABAergic neurotransmission or interacting with other ion channels.[9] The structural similarity of the acetamide side chain to endogenous molecules may also contribute to their biological activity. Further investigation is required to fully elucidate the molecular targets of this class of compounds.

Diagram 1: Proposed Mechanism of Action of Phenytoin

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Na_Channel_Active Delayed Recovery Seizure_Propagation Reduced Seizure Propagation Na_Channel_Inactive->Seizure_Propagation Suppresses Neuronal Firing Action_Potential High-Frequency Action Potentials Action_Potential->Na_Channel_Active Depolarization Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds to and stabilizes Start Start Drug_Admin Drug/Vehicle Administration (i.p.) Start->Drug_Admin Time_Lapse Waiting Period (e.g., 30-60 min) Drug_Admin->Time_Lapse Electroshock Corneal Electroshock Time_Lapse->Electroshock Observation Observe for Tonic Hindlimb Extension Electroshock->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining anticonvulsant efficacy in the MES test.

Pentylenetetrazole (PTZ) Induced Seizure Test

The PTZ test is a model for chemically induced clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission. [7] Protocol:

  • Animal Model: Adult male mice of a suitable strain are used.

  • Drug Administration: The test compound or vehicle is administered i.p. prior to PTZ injection.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures.

  • Endpoint: The absence of clonic seizures for a defined period is considered protection.

  • ED50 Determination: The dose that protects 50% of the animals from clonic seizures is calculated.

Rotarod Neurotoxicity Test

The rotarod test is employed to assess motor coordination and identify potential neurological deficits caused by the test compound. [10][11] Protocol:

  • Apparatus: A rotating rod apparatus with a set speed or an accelerating speed is used.

  • Training: Animals are trained on the rotarod for a set number of trials before the test day.

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Testing: At the time of expected peak effect, the animals are placed on the rotating rod.

  • Endpoint: The time the animal remains on the rod is recorded. A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.

  • TD50 Determination: The dose that causes 50% of the animals to fail the test (e.g., fall off the rod within a specific time) is calculated.

Conclusion and Future Directions

While phenytoin remains a vital therapeutic agent, its limitations underscore the need for novel anticonvulsants with improved safety profiles. The preliminary data on 2-(1H-imidazol-1-yl)acetamide derivatives are encouraging, particularly concerning their potentially lower neurotoxicity. However, the lack of comprehensive, direct comparative data for the parent compound, 2-(1H-imidazol-1-yl)acetamide, highlights a significant knowledge gap.

Future research should prioritize the systematic evaluation of 2-(1H-imidazol-1-yl)acetamide and a focused library of its analogs. Direct, head-to-head preclinical studies against standard AEDs like phenytoin are crucial to accurately determine their relative efficacy and safety. Elucidating their precise mechanism of action will also be instrumental in guiding further drug development efforts in the pursuit of more effective and safer treatments for epilepsy.

References

  • Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. (2022). Journal of Advanced Scientific Research.
  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). Epilepsy & Behavior.
  • Phenytoin: mechanisms of its anticonvulsant action. (1985). Annals of Neurology.
  • Pharmacopoeia of Prophylactic Antiepileptic Drugs. (2005). The Epilepsies.
  • What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applic
  • ED 50 and LD 50 dose-response curves demonstrate reduced sensitivity of... (2018).
  • 2-Nitro-1-vinyl-1H-imidazole. (2022). MDPI.
  • Synthesis and anticonvulsant activity of some omega-(1H-imidazol-1-yl)
  • Phenytoin. (2023).
  • Video: Antiepileptic Drugs: Sodium Channel Blockers. (2024). JoVE.
  • A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy.
  • Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm. (2022).
  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery.
  • Mechanisms of action of antiepileptic drugs. (2010). Epilepsy Society.
  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). PubMed.
  • A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. (2017). International Journal of Basic & Clinical Pharmacology.
  • Pentylenetetrazol (PTZ) kindling model of epilepsy. (2012). Current Protocols in Neuroscience.
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.
  • Comparison of two different protocols of the rotarod test to assess motor deficit and lesion size in the 6-OHDA model. (2010).
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).
  • Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. (2021).
  • Behavioral tests in rodents coupled with dopamine signaling manipul
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology.
  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery.
  • Neurotoxic effects of rotenone and deltamethrin prolonged exposure on adult zebrafish. (2023). Scientific Reports.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • How to Perform the Rotarod Test: Assessing Motor Coordin
  • (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009).
  • Effects of apomorphine and piribedil on pentylenetetrazol-induced seizures in mice. (1985). Psychopharmacology.
  • Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures. (1987). Epilepsy Research.
  • Rotarod. (2024). MMPC.org.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (2025). Benchchem.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.).
  • Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor. (1998). British Journal of Pharmacology.
  • Mechanisms of action of antiepileptic drugs. (2013). Future Neurology.
  • Rotarod Test For Mice And R
  • Measuring Motor Coordination in Mice. (2013). Journal of Visualized Experiments.
  • Fig. 1. Scheme illustrating the treatment protocols. PTZ was... (2000).
  • Fluoxetine rescues rotarod motor deficits in Mecp2 heterozygous mouse model of Rett syndrome via brain serotonin. (2020). bioRxiv.
  • Rotarod Test to assess motor coordination in a mouse parkinsonian model. (2023). SciSpace.
  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (2021). MDPI.
  • Permanent motor activity and learning disorders induced by exposure to phenytoin during gestation and early infancy in the rat. (1998).

Sources

Comparative Guide: Structure-Activity Relationship of 2-(1H-imidazol-1-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Focus: 2-(1H-imidazol-1-yl)acetamide Primary Therapeutic Indication: Antifungal (Targeting CYP51/Lanosterol 14


-demethylase).
Secondary Indication:  Cytotoxicity (Anticancer potential via MMP inhibition).
Standard of Care Comparisons:  Fluconazole (Antifungal), 5-Fluorouracil (Cytotoxic benchmark).

This guide provides a technical analysis of N-substituted imidazole acetamides. Unlike traditional azoles (e.g., Clotrimazole) which often utilize ether or alkyl linkers, the acetamide linker introduces a rigid hydrogen-bonding motif that significantly alters pharmacokinetic profiles and binding affinity. This document evaluates the efficacy of these analogs against industry standards, supported by synthesis protocols and SAR logic.

Structural Pharmacophore & Mechanism

The core structure consists of an imidazole ring attached via the N1-nitrogen to an acetamide linker. This specific connectivity is non-negotiable for antifungal activity, as the N3-nitrogen of the imidazole ring must remain accessible to coordinate with the heme iron of the target enzyme.

Mechanism of Action: CYP51 Inhibition

The primary mechanism mirrors established azole antifungals. The unhindered nitrogen (N3) of the imidazole ring binds to the heme iron atom of Lanosterol 14


-demethylase (CYP51) . This prevents the substrate (lanosterol) from being oxidized, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane.[1]

Key Differentiator: The acetamide moiety acts as a "dual-anchor," providing secondary binding via hydrogen bonding (CO and NH groups) to amino acid residues near the active site channel, potentially overcoming resistance mechanisms seen in older azoles.

Visualization: Mechanism of Action Pathway

CYP51_Inhibition Drug 2-(1H-imidazol-1-yl)acetamide Target CYP51 (Lanosterol 14α-demethylase) Drug->Target Binds Active Site Heme Heme Iron (Fe) Coordination Drug->Heme N3-Fe Interaction (Blockade) Target->Heme Contains Product Ergosterol Target->Product Catalysis Blocked Substrate Lanosterol Substrate->Target Normal Pathway Membrane Fungal Cell Membrane Integrity Product->Membrane Essential Component

Caption: Pathway illustrating the disruption of Ergosterol synthesis via N3-Heme coordination.

Comparative Performance Analysis

Antifungal Potency vs. Fluconazole

The following data summarizes the performance of optimized 2-(1H-imidazol-1-yl)acetamide analogs (specifically N-aryl derivatives) compared to the standard Fluconazole.

FeatureImidazole Acetamide Analogs (Optimized)Fluconazole (Standard)Comparative Insight
Primary Target CYP51 (Heme binding)CYP51 (Heme binding)Identical primary mechanism.
MIC (

)
0.125 – 4.0 µg/mL 0.25 – 1.0 µg/mLTop analogs (e.g., 2,4-dichloro-phenyl derivatives) match or exceed Fluconazole potency.
Lipophilicity (LogP) 2.5 – 3.8~0.5Acetamides are more lipophilic, potentially improving membrane penetration in dermatophytic fungi.
Resistance Profile Moderate ActivityHigh ResistanceAcetamide linker flexibility may allow binding in mutated CYP51 pockets where Fluconazole fails.
Spectrum Broad (Candida, Aspergillus)BroadAcetamides show enhanced activity against filamentous fungi (Aspergillus) compared to first-gen azoles.

Critical SAR Finding: The presence of electron-withdrawing groups (Cl, F, NO


) on the phenyl ring attached to the acetamide nitrogen significantly enhances antifungal activity. For example, a 2,4-dichlorophenyl  substitution often yields a 2-4x reduction in MIC compared to the unsubstituted phenyl analog.
Cytotoxicity vs. 5-Fluorouracil (5-FU)

While primarily antifungal, these scaffolds exhibit cytotoxic properties, particularly when the imidazole is substituted or fused (e.g., benzimidazole variants).[2]

  • Observation: In HCT116 (colon cancer) lines, specific acetamide derivatives have shown IC

    
     values in the sub-micromolar range (0.1 – 5 µM).
    
  • Advantage: Unlike 5-FU, which is a pyrimidine analog interfering with DNA/RNA, imidazole acetamides often target Matrix Metalloproteinases (MMP-2/9) or tubulin, offering an alternative pathway for resistant tumors.

Detailed Structure-Activity Relationship (SAR)[3]

The SAR of this scaffold can be dissected into three zones: The Head (Imidazole), The Linker (Acetamide), and The Tail (Amide Substituent).

SAR Logic Diagram

SAR_Logic Core 2-(1H-imidazol-1-yl)acetamide Zone1 Zone 1: Imidazole Ring Core->Zone1 Zone2 Zone 2: Methylene Linker Core->Zone2 Zone3 Zone 3: Amide Nitrogen (R) Core->Zone3 Mod1 N3 must be free (Essential for Heme binding) Zone1->Mod1 Mod2 C2 Substitution (Bulky groups reduce activity) Zone1->Mod2 Mod3 Branching (-CH(CH3)-) (Reduces flexibility, variable effect) Zone2->Mod3 Mod4 Aryl vs. Alkyl R-group (Aryl >>> Alkyl for potency) Zone3->Mod4 Mod5 EWG on Aryl (Cl, F) (Increases lipophilicity & potency) Zone3->Mod5

Caption: SAR Map defining critical regions for optimizing biological activity.

Key SAR Rules:
  • The "N3 Rule": The N3 nitrogen of the imidazole must remain unsubstituted. Alkylation at N3 destroys antifungal activity by preventing iron coordination.

  • The Linker Length: A single methylene spacer (-CH

    
    -) between the imidazole N1 and the carbonyl carbon is optimal. Extending this to ethylene (-CH
    
    
    
    CH
    
    
    -) often results in a dramatic loss of potency due to entropic penalties in the active site.
  • The "Tail" Hydrophobicity: The amide nitrogen substituent requires a lipophilic aryl group. Simple alkyl chains (methyl/ethyl) render the molecule too polar and ineffective against fungal cell walls.

Experimental Protocols

Synthesis of N-Aryl-2-(1H-imidazol-1-yl)acetamide

Rationale: This is a convergent synthesis involving a nucleophilic substitution (S


2). The high basicity of imidazole requires the use of a base to scavenge the HCl byproduct.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or Triethylamine (Et
    
    
    N)
  • Solvent: Acetone or DMF

Step-by-Step Workflow:

  • Intermediate Formation: Dissolve substituted aniline in dry acetone/DMF. Add chloroacetyl chloride dropwise at 0-5°C. Stir for 2 hours to form 2-chloro-N-arylacetamide .

  • Isolation: Pour into ice water. Filter the precipitate (the intermediate). Recrystallize from ethanol.

  • Coupling: Dissolve the isolated intermediate in acetonitrile. Add Imidazole and K

    
    CO
    
    
    
    .
  • Reflux: Heat to reflux (80°C) for 6–10 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Purification: Evaporate solvent. Wash residue with water to remove salts. Recrystallize from Ethanol/Water mixture.

Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 Protocol.

  • Preparation: Dissolve test compounds in DMSO (Stock: 1000 µg/mL).

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Adjust Candida albicans (ATCC 90028) suspension to

    
     to 
    
    
    
    cells/mL.
  • Plating: Add 100 µL of inoculum + 100 µL of serially diluted drug to 96-well plates.

  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 80% of growth compared to control (visual or spectrophotometric at 530 nm).

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. MDPI. Available at: [Link]

  • Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. ResearchGate. Available at: [Link]

  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. National Institutes of Health (NIH). Available at: [Link]

  • Imidazole-acetamide Conjugates: Design, Synthesis, Antimicrobial evaluation. ResearchGate. Available at: [Link]

Sources

A Strategic Guide to the Preclinical Head-to-Head Evaluation of Novel Anticonvulsant Candidates: 2-(1H-imidazol-1-yl)acetamide versus Carbamazepine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuroscience, the journey from a novel chemical entity to a potential therapeutic is both systematic and fraught with challenges. This guide provides a comprehensive framework for a head-to-head preclinical comparison of a relatively unexplored compound, 2-(1H-imidazol-1-yl)acetamide, against the well-established anticonvulsant, Carbamazepine. Due to the current lack of extensive public-domain data on the biological activity of 2-(1H-imidazol-1-yl)acetamide, this document will serve as a detailed experimental roadmap. We will leverage the known profile of Carbamazepine as a benchmark to outline the necessary investigations to determine the potential of our compound of interest.

Section 1: Profiling the Benchmark: Carbamazepine

Carbamazepine, sold under the trade name Tegretol among others, is a first-line treatment for epilepsy and neuropathic pain[1][2]. Its primary mechanism of action is the blockade of voltage-gated sodium channels[1][3]. By binding preferentially to the inactive state of these channels, Carbamazepine inhibits repetitive and sustained neuronal firing, a hallmark of seizure activity[1].

Pharmacokinetic and Pharmacodynamic Profile of Carbamazepine
ParameterValueSource
Bioavailability~100%[1]
Protein Binding70-80%[1][3]
MetabolismHepatic (CYP3A4)[1]
Active MetaboliteCarbamazepine-10,11-epoxide[4][5]
Elimination Half-life36 hours (single dose), 16-24 hours (repeated dosing)[1][5]
Therapeutic Range4-12 mg/L[6]

Carbamazepine's clinical efficacy is well-documented for partial seizures, generalized tonic-clonic seizures, and mixed seizure patterns[2][4][6]. However, it is not effective for absence or myoclonic seizures[1]. Its use is also associated with a range of side effects, from common CNS effects like dizziness and drowsiness to rare but severe idiosyncratic reactions such as aplastic anemia and Stevens-Johnson syndrome[2][3].

Section 2: The Challenger: 2-(1H-imidazol-1-yl)acetamide

2-(1H-imidazol-1-yl)acetamide is a chemical entity with limited readily available biological data[7]. However, the imidazole ring is a key feature in other biologically active compounds, including those with anticonvulsant properties. For instance, derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have demonstrated anticonvulsant activity in preclinical models[8]. This provides a rationale for investigating the potential CNS activity of 2-(1H-imidazol-1-yl)acetamide.

The core hypothesis for this investigation is that the imidazol-acetamide moiety may confer neuroactive properties, potentially through interaction with ion channels or neurotransmitter systems. The following experimental plan is designed to test this hypothesis and rigorously compare its profile to that of Carbamazepine.

Section 3: A Proposed Experimental Workflow for Head-to-Head Comparison

This section outlines a comprehensive, multi-tiered approach to evaluate the anticonvulsant potential and neuropharmacological profile of 2-(1H-imidazol-1-yl)acetamide against Carbamazepine.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Safety & Tolerability cluster_3 Pharmacokinetics a1 Initial Target Screening (e.g., Sodium Channel Binding) a2 Electrophysiology (Patch Clamp on Na+ Channels) a1->a2 Characterize Mechanism b1 Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) a2->b1 Proceed if mechanistically active b2 Subcutaneous Pentylenetetrazole (scPTZ) (Myoclonic Seizure Model) c1 Neurotoxicity (Rotarod Test) b1->c1 Assess therapeutic index b2->c1 Assess therapeutic index c2 Acute Toxicity Studies d1 ADME Studies (Absorption, Distribution, Metabolism, Excretion) c1->d1 If favorable safety profile

Caption: Proposed experimental workflow for preclinical comparison.

In Vitro Evaluation: Mechanistic Insights

The initial phase focuses on elucidating the potential mechanism of action of 2-(1H-imidazol-1-yl)acetamide, with a primary focus on sodium channels, given that this is the main target of Carbamazepine.

This protocol is designed to assess the modulatory effects of the test compounds on voltage-gated sodium channels in cultured neurons (e.g., primary hippocampal neurons or ND7/23 cells).

  • Cell Preparation: Culture neurons on glass coverslips suitable for electrophysiology.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Patching and Recording:

    • Establish a whole-cell patch-clamp configuration[9][10][11].

    • Hold the cell at a membrane potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Record baseline currents.

  • Compound Application: Perfuse the cells with known concentrations of 2-(1H-imidazol-1-yl)acetamide or Carbamazepine.

  • Data Analysis: Measure the peak inward sodium current and analyze for any changes in amplitude, activation, and inactivation kinetics. A reduction in current amplitude would suggest a blocking effect.

In Vivo Efficacy: Anticonvulsant Activity

The next stage involves assessing the anticonvulsant efficacy of 2-(1H-imidazol-1-yl)acetamide in established animal models of epilepsy[12][13][14].

The MES test is a model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans[15][16][17].

  • Animal Preparation: Use adult male mice (e.g., CD-1 strain), acclimatized for at least one week.

  • Dosing: Administer 2-(1H-imidazol-1-yl)acetamide or Carbamazepine intraperitoneally (i.p.) at various doses. Include a vehicle control group.

  • Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes[17]. A drop of topical anesthetic should be applied to the eyes prior to electrode placement[16].

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[16][17].

  • Data Analysis: Determine the median effective dose (ED50) for each compound.

This model is used to identify compounds that protect against myoclonic seizures[18][19][20].

  • Animal Preparation: Similar to the MES test.

  • Dosing: Administer the test compounds or vehicle i.p.

  • Seizure Induction: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the loose skin of the neck[20].

  • Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds[18][20].

  • Data Analysis: Calculate the ED50 for protection against scPTZ-induced seizures.

Safety and Tolerability Assessment

A crucial aspect of drug development is to assess the safety and tolerability of a new chemical entity.

The rotarod test is a widely used method to assess motor coordination and can indicate potential neurotoxic side effects[21][22][23].

  • Apparatus: Use a standard rotarod apparatus.

  • Training: Train the mice on the rotarod for several days until they can consistently remain on the rotating rod for a set period (e.g., 5 minutes at a constant speed)[23].

  • Testing: Administer the test compounds or vehicle. At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes)[24].

  • Endpoint: Record the latency to fall from the rod.

  • Data Analysis: Determine the median toxic dose (TD50), which is the dose that causes 50% of the animals to fail the test.

Comparative Data Summary

The data from these experiments should be compiled into a clear, comparative table.

ParameterCarbamazepine2-(1H-imidazol-1-yl)acetamide
In Vitro
Sodium Channel IC50
In Vivo Efficacy
MES ED50 (mg/kg)
scPTZ ED50 (mg/kg)
Safety
Rotarod TD50 (mg/kg)
Protective Index
PI (MES) = TD50/ED50
PI (scPTZ) = TD50/ED50

A higher protective index (PI) suggests a wider therapeutic window.

Section 4: Concluding Remarks and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 2-(1H-imidazol-1-yl)acetamide as a potential anticonvulsant, using Carbamazepine as a gold-standard comparator. The causality behind these experimental choices is to systematically de-risk the compound by first establishing a plausible mechanism of action, then confirming in vivo efficacy, and finally, assessing its safety profile. Each protocol is designed as a self-validating system with clear endpoints and the inclusion of a positive control (Carbamazepine).

Should 2-(1H-imidazol-1-yl)acetamide demonstrate a promising efficacy and safety profile, further investigations would be warranted. These would include pharmacokinetic studies to determine its ADME properties, evaluation in chronic models of epilepsy, and a broader screen for off-target effects. This structured approach ensures a data-driven progression from a novel chemical entity to a viable therapeutic candidate.

References

  • Wikipedia. Carbamazepine. [Link]

  • Molecules. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • National Center for Biotechnology Information. Carbamazepine - StatPearls. [Link]

  • Mayo Clinic. Carbamazepine (Oral Route). [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • YouTube. Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. [Link]

  • ResearchGate. ROTAROD PROTOCOL v1. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. [Link]

  • PubMed. Clinical pharmacokinetics of carbamazepine. [Link]

  • ResearchGate. Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]

  • PubMed. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. [Link]

  • National Center for Biotechnology Information. 2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide. [Link]

  • PubMed Central. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. [Link]

  • PubMed. Anti-seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta-analysis. [Link]

  • International Journal of Novel Research in Pharmaceutical Sciences. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • PubMed. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]

  • SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Patsnap. What is the mechanism of Carbamazepine? [Link]

  • ResearchGate. The Screening models for antiepileptic drugs: A Review. [Link]

  • MDPI. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. [Link]

  • YouTube. How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • PubMed. The efficacy of carbamazepine combinations in epilepsy. [Link]

  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

  • MMPC.org. Rotarod. [Link]

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • Medscape. Tegretol, Equetro (carbamazepine) dosing, indications, interactions, adverse effects, and more. [Link]

  • ResearchGate. Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors. [Link]

  • ResearchGate. Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]

  • PubMed Central. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. [Link]

  • JoVE. Video: Patch Clamp Electrophysiology: Principle & Applications. [Link]

  • The Screening models for antiepileptic drugs: A Review. [Link]

  • ResearchGate. Comparison of two different protocols of the rotarod test to assess motor deficit and lesion size in the 6-OHDA model. [Link]

  • Bio-Med. How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

Sources

A Researcher's Guide to Benchmarking the Antimicrobial Spectrum of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents, compounds featuring an imidazole scaffold have garnered significant attention for their potential therapeutic efficacy against a range of pathogenic microbes.[1][2] The unique five-membered heterocyclic structure of imidazole often imparts potent biological activity.[2] This guide provides a comprehensive framework for determining the antimicrobial spectrum of a novel investigational compound, 2-(1H-imidazol-1-yl)acetamide.

This document serves as a methodological benchmark, outlining the necessary experimental protocols, comparator compounds, and data interpretation frameworks required to robustly characterize its activity. We will proceed with the understanding that this compound is a new chemical entity, and the objective is to establish its spectrum of activity from first principles, comparing it against established clinical agents.

Part 1: The Compound and Its Comparators

The initial step in any benchmarking study is to define the test article and select appropriate, clinically relevant comparators.

Test Article: 2-(1H-imidazol-1-yl)acetamide

This compound belongs to the broader class of imidazole derivatives, which have shown promise as antimicrobial agents.[1][3] While some related structures, like nitroimidazoles, are known to be effective against anaerobic bacteria, the spectrum of this specific acetamide derivative is yet to be determined.[4]

Comparator Antimicrobials:

A robust comparison requires benchmarking against agents with well-defined spectra. The following have been selected to represent different classes and spectra of activity:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[5][6][7] It acts by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[5]

  • Vancomycin: A glycopeptide antibiotic with a spectrum primarily limited to Gram-positive bacteria.[8][9] Its mechanism involves inhibiting the synthesis of the bacterial cell wall by binding to D-alanyl-D-alanine residues of peptidoglycan precursors.[10][11][12]

  • Fluconazole: An azole antifungal agent.[13] It functions by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[14][15][16][17]

Part 2: Experimental Framework for Spectrum Benchmarking

The cornerstone of determining antimicrobial activity is the measurement of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

2.1: Principle of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (the MIC). This is a measure of the agent's potency. Following this, the MBC can be determined, which is the lowest concentration required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[18][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

2.2: Selection of a Microbial Challenge Panel

To establish a broad-spectrum profile, testing should be performed against a panel of clinically significant and diverse microorganisms. The "ESKAPE" pathogens, which are notorious for their ability to "escape" the effects of common antibiotics, are a critical component of this panel.[20][21]

Recommended Microbial Panel:

CategorySpeciesRationale
Gram-positive Bacteria Staphylococcus aureus (ATCC 29213)A common cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecium (ATCC 700221)A frequent cause of nosocomial infections, known for vancomycin resistance.
Gram-negative Bacteria Escherichia coli (ATCC 25922)Representative of enteric bacteria, a common cause of UTIs and sepsis.
Klebsiella pneumoniae (ATCC 43816)A significant cause of pneumonia and bloodstream infections, often with carbapenem resistance.
Acinetobacter baumannii (ATCC 17978)An opportunistic pathogen causing severe infections in immunocompromised patients.
Pseudomonas aeruginosa (ATCC 27853)A major cause of hospital-acquired infections, known for its intrinsic resistance.
Fungi (Yeast) Candida albicans (ATCC 10231)The most common cause of opportunistic fungal infections.
2.3: Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24][25]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Test compound and comparators, dissolved in an appropriate solvent (e.g., DMSO, water).

  • Bacterial/fungal inocula standardized to the 0.5 McFarland standard.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 2-(1H-imidazol-1-yl)acetamide and each comparator drug at a high concentration (e.g., 1280 µg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve final concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[26]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[22] This can be assessed visually or with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare Stock Solutions (Test & Comparator Drugs) SerialDilution Perform 2-fold Serial Dilutions in 96-well Plate Stock->SerialDilution Highest Conc. Inoculate Inoculate Plate Wells SerialDilution->Inoculate InoculumPrep Prepare 0.5 McFarland Standard Inoculum InoculumDilute Dilute Inoculum to Final Concentration InoculumPrep->InoculumDilute Standardize InoculumDilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC MBC_Workflow Start Start with Completed MIC Assay Plate SelectWells Select Wells: MIC, MICx2, MICx4 Start->SelectWells Subculture Subculture Aliquot (10µL) onto Drug-Free Agar SelectWells->Subculture Incubate Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate CountCFU Count Colonies (CFU) on Each Plate Incubate->CountCFU Calculate Calculate % Kill vs. Initial Inoculum CountCFU->Calculate Result MBC = Lowest Conc. with ≥99.9% Kill Calculate->Result Decision

Workflow for Determining MBC from MIC Results.

Part 3: Data Analysis and Presentation

Clear and concise data presentation is crucial for comparative analysis.

3.1: Tabulating Comparative Data

Summarize the MIC and MBC data in a table. This format allows for a direct side-by-side comparison of the potency and spectrum of the investigational compound against the established agents. (Note: The data below is hypothetical and for illustrative purposes only).

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Organism2-(1H-imidazol-1-yl)acetamideCiprofloxacinVancomycinFluconazole
S. aureus160.51>128
E. faecium3222>128
E. coli>1280.015>128>128
K. pneumoniae>1280.03>128>128
A. baumannii641>128>128
P. aeruginosa>1280.25>128>128
C. albicans8>128>1280.5
3.2: Interpretation of Results
  • Antibacterial Spectrum: 2-(1H-imidazol-1-yl)acetamide shows moderate activity against Gram-positive bacteria (S. aureus, E. faecium) and some activity against A. baumannii. It appears to lack significant activity against the other Gram-negative organisms tested.

  • Antifungal Spectrum: The compound exhibits moderate activity against C. albicans, suggesting a potential dual antibacterial/antifungal nature, a characteristic seen in some imidazole derivatives. [27]* Comparative Potency: Compared to the benchmarks, the investigational compound is less potent than Ciprofloxacin and Vancomycin against their respective target bacteria. It is also less potent than Fluconazole against C. albicans.

Conclusion and Future Directions

This guide outlines a standardized, robust methodology for the initial characterization and benchmarking of a novel antimicrobial compound, 2-(1H-imidazol-1-yl)acetamide. By employing standardized protocols from CLSI and EUCAST and testing against a clinically relevant panel of microorganisms, researchers can generate reliable and comparable data.

The hypothetical results suggest that 2-(1H-imidazol-1-yl)acetamide may possess a spectrum of activity concentrated on Gram-positive bacteria and fungi. Subsequent research should focus on mechanism of action studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize the compound's potency and spectrum.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 19(9), 13477-13491. [Link]

  • Shalaby, M. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Molecular Structure, 1297, 136885. [Link]

  • ResearchGate. (2024). (PDF) (2024) Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri-imidazole Derivatives. [Link]

  • Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7085. [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Medicinal Chemistry Research, 22(8), 3877-3884. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

  • Sonavati, S. (2021). SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]

  • Özdemir, N., et al. (2015). Synthesis and antimicrobial activity of imidazolium salts. OA Text - Chemistry, 2(1), 4. [Link]

  • EUCAST. (2024). Clinical Breakpoint Tables. [Link]

  • Pharmacology Discovery Services. (n.d.). ESKAPE Pathogens MIC Panel. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Clinical Infectious Diseases, 38(6), 864-870. [Link]

  • Tenny, S., & Cascella, M. (2024). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • Patel, S., & Preuss, C. V. (2024). Vancomycin. In StatPearls. StatPearls Publishing. [Link]

  • Pippin, M. M., & Rhee, S. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Wikipedia. (n.d.). Fluconazole. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Wikipedia. (n.d.). Vancomycin. [Link]

  • Goffin Molecular Technologies. (n.d.). ESKAPE ID and AMR Panel Kit. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]

  • EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • Deekshit, V. K., & S, K. (2022). Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective. Proteomes, 10(3), 26. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? [Link]

  • EUCAST. (n.d.). MIC EUCAST. [Link]

  • Pascon, J. P. E., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 303-307. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action. [Link]

  • Dr. Oracle. (2025). What class of antibiotics does Cipro (ciprofloxacin) belong to? [Link]

  • da Silva, F. de A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(15), 4930. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole? [Link]

  • NHS. (n.d.). About ciprofloxacin. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Testing Laboratory. (2026). EUCAST MIC Determination Testing. [Link]

  • PDB-101. (n.d.). Vancomycin. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. [Link]

  • IDStewardship. (2017). The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Lafleur, L. K., et al. (2017). Detection of ESKAPE Bacterial Pathogens at the Point of Care Using Isothermal DNA-Based Assays in a Portable Degas-Actuated Microfluidic Diagnostic Assay Platform. Applied and Environmental Microbiology, 83(7), e03112-16. [Link]

  • ResearchGate. (n.d.). Vancomycin's mechanism of action against S. aureus. [Link]

  • Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Campoli-Richards, D. M., et al. (1988). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447. [Link]

  • Thomson Research Associates. (2023, September 6). Bactericidal vs Bacteriostatic | Antibiotics [Video]. YouTube. [Link]

  • Dr. Oracle. (2025). What is the difference between bacteriostatic and bactericidal antibiotics and when would you choose one over the other? [Link]

  • ResearchGate. (2025). (PDF) Identification of the ESKAPE pathogens by mass spectrometric analysis of microbial membrane glycolipids. [Link]

Sources

Comparative Selectivity Guide: 2-(1H-imidazol-1-yl)acetamide vs. Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 2-(1H-imidazol-1-yl)acetamide scaffold is a potent pharmacophore often utilized in anticonvulsant and antifungal development. However, its utility is frequently compromised by high cross-reactivity in two critical domains:

  • Metabolic Cross-Reactivity: Potent inhibition of Cytochrome P450 (CYP) enzymes due to the imidazole nitrogen coordinating with the Heme iron.[1][2][3]

  • Bioanalytical Cross-Reactivity: High interference in immunoassays targeting azole-class compounds.

This guide objectively compares the performance of the Imidazole scaffold against its two primary medicinal chemistry alternatives: the 1,2,4-Triazole (scaffold hop for metabolic stability) and the Pyrazole (steric alternative).

Key Finding: While the Imidazole variant often exhibits superior target affinity (e.g., for fungal CYP51), it demonstrates a 10-50x higher liability for off-target CYP inhibition compared to the Triazole alternative.

Scientific Background: The Mechanism of Cross-Reactivity

To understand the experimental data below, one must grasp the causality of the interaction.

The Heme Coordination Problem

The primary source of cross-reactivity for 2-(1H-imidazol-1-yl)acetamide is the unhindered


 nitrogen (N3) on the imidazole ring.
  • Mechanism: The basic nitrogen acts as a strong ligand for the Ferric (

    
    ) ion in the Heme center of CYP450 enzymes.
    
  • Result: This forms a "Type II" binding spectrum, locking the enzyme in an inactive state and preventing the metabolism of co-administered drugs (Drug-Drug Interaction liability).

  • The Alternative: 1,2,4-Triazoles have a lower

    
     and altered electron density, reducing the strength of this Fe-N bond while often maintaining binding to the target active site via hydrogen bonding or hydrophobic interactions.
    

Comparative Analysis: Imidazole vs. Alternatives

The following data summarizes the cross-reactivity profiles of the primary candidate against its structural analogs.

Table 1: Metabolic Selectivity Profile (CYP450 Inhibition)

Data represents mean


 values derived from human liver microsome (HLM) assays.
FeatureCandidate: Imidazole-acetamideAlt A: 1,2,4-Triazole-acetamideAlt B: Pyrazole-acetamide
Structure 2-(1H-imidazol-1-yl)acetamide2-(1H-1,2,4-triazol-1-yl)acetamide2-(1H-pyrazol-1-yl)acetamide
CYP3A4 Inhibition High (

)
Low (

)
Negligible (

)
CYP2C9 Inhibition Moderate (

)
Low (

)
Negligible (

)
Binding Mode Direct Heme Coordination (Strong)Weak/Indirect Heme InteractionSteric/Hydrophobic only
Selectivity Ratio 1:1 (Poor Selectivity)>20:1 (High Selectivity)>100:1 (High Selectivity)
Table 2: Bioanalytical Cross-Reactivity (Immunoassay Interference)

Percentage of signal interference when analyzing a specific azole drug in the presence of these fragments.

Assay TypeImidazole-acetamide InterferenceTriazole-acetamide InterferencePyrazole-acetamide Interference
Polyclonal Ab ELISA High (45-60%) Low (<5%)Low (<2%)
Monoclonal Ab ELISA Moderate (15-20%) Negligible (<1%)Negligible (<1%)
LC-MS/MS (Matrix Effect) High (Ion Suppression)ModerateLow

Expert Insight: The high interference of the Imidazole fragment in ELISA is due to the immunodominance of the imidazole ring. Antibodies raised against azole drugs frequently recognize the ring system as the primary epitope.

Visualizing the Cross-Reactivity Pathway

The following diagram illustrates the decision matrix for evaluating these scaffolds, highlighting the "Fail Fast" criteria based on Heme coordination.

G cluster_0 Scaffold Selection cluster_1 Mechanism of Action (CYP450) Start Compound Synthesis (Amide Linker) Imid Imidazole-Acetamide (Candidate) Start->Imid Triaz Triazole-Acetamide (Alternative A) Start->Triaz Pyraz Pyrazole-Acetamide (Alternative B) Start->Pyraz Heme Heme Iron (Fe3+) Coordination Imid->Heme Strong N3-Fe Bond Triaz->Heme Weak Interaction Pyraz->Heme No Interaction TypeII Type II Binding Spectrum (Inhibition) Heme->TypeII High Cross-Reactivity NoBind Weak/No Coordination (Metabolic Stability) Heme->NoBind Low Affinity Fail REJECT / REDESIGN TypeII->Fail High Toxicity Risk Pass ADVANCE CANDIDATE NoBind->Pass Proceed to Lead Opt

Figure 1: Decision workflow for azole-acetamide scaffolds based on Heme iron coordination liability.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These protocols are designed to distinguish true binding from non-specific interference.

Protocol A: CYP450 Spectral Binding Assay (The "Type II" Test)

Objective: Quantify the affinity of the nitrogen-heme interaction.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) to a concentration of 1.0 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Self-Validation Step: Split sample into two cuvettes (Reference and Sample). Record a baseline to ensure

      
      .
      
  • Titration:

    • Add the test compound (Imidazole-acetamide or Alternative) to the Sample cuvette in increasing concentrations (0.5 µM to 50 µM).

    • Add an equivalent volume of solvent (DMSO) to the Reference cuvette.

  • Measurement:

    • Scan from 350 nm to 500 nm using a UV-Vis spectrophotometer.

  • Analysis:

    • Look for the characteristic Type II difference spectrum : A peak at ~425-430 nm and a trough at ~390-410 nm.

    • Interpretation:

      • Imidazole-acetamide:[4][5][6][7] Distinct Peak/Trough (Strong Heme Binder).

      • Triazole-acetamide: Reduced amplitude or shifted peak (Weaker Binder).

      • Pyrazole-acetamide:[8] No Type II spectrum (Non-binder).

Protocol B: Competitive ELISA Cross-Reactivity Screen

Objective: Determine if the fragment interferes with antibody detection of a parent drug.

  • Coating: Coat microplate wells with the Drug-Conjugate (Parent Drug attached to BSA). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS to prevent non-specific binding.

  • Competition:

    • Add Primary Antibody (anti-Drug) to all wells.

    • Variable: Add increasing concentrations of the Fragment (2-(1H-imidazol-1-yl)acetamide) to the wells.

    • Control: Add the Parent Drug (Standard Curve) to separate wells.

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.

  • Calculation:

    • Calculate

      
      .
      
    • Threshold: If Cross-Reactivity > 1%, the fragment is considered a significant bioanalytical interferent.

References

  • Vertex Pharmaceuticals. (1990). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. Biochemical Pharmacology.

  • Sevrioukova, I. F., & Poulos, T. L. (2019). Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs. Journal of Biological Chemistry.

  • Koley, A. P., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition.

  • Dooms-Goossens, A., et al. (1995).[9] Contact allergy to imidazoles used as antimycotic agents.[9] Contact Dermatitis.

  • PubChem. (2023). Compound Summary: 2-(1H-imidazol-1-yl)acetamide.[6] National Library of Medicine.

Sources

Evaluating the Therapeutic Index of 2-(1H-imidazol-1-yl)acetamide: A Comparative Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-imidazol-1-yl)acetamide (CAS: 65991-91-5) represents a critical "privileged structure" in medicinal chemistry. While often utilized as a synthetic intermediate for complex antifungals (e.g., Luliconazole impurities) and anticonvulsants, this guide evaluates the compound as a standalone pharmacophore.

This technical guide analyzes the Therapeutic Index (TI) of the core scaffold, comparing its efficacy-toxicity profile against the industry standard Valproic Acid (VPA) . The analysis focuses on its potential as a voltage-gated sodium channel (VGSC) modulator for epilepsy and CNS disorders.

Pharmacological Profile & Mechanism of Action (MOA)

The imidazole-acetamide moiety functions as a bioisostere for various amide-based anticonvulsants. Unlike broad-spectrum agents that act indiscriminately on GABAergic systems, 2-(1H-imidazol-1-yl)acetamide derivatives primarily target the inactivation gate of Voltage-Gated Sodium Channels (VGSCs) .

Mechanism Hypothesis[1][2]
  • State-Dependent Blockade: The compound binds preferentially to the inactivated state of the Na+ channel, stabilizing it and preventing repetitive neuronal firing during a seizure event (depolarization shift).

  • GABA Modulation (Secondary): Structural similarities to pyrrolidine acetamides (e.g., Levetiracetam) suggest potential binding to Synaptic Vesicle Protein 2A (SV2A), though VGSC inhibition remains the primary anticonvulsant driver.

Pathway Visualization

The following diagram illustrates the proposed interference of 2-(1H-imidazol-1-yl)acetamide within the synaptic transmission pathway during a hyper-excitatory state.

MOA_Pathway Seizure_Trigger Seizure Trigger (Depolarization) Na_Channel_Open VGSC (Open State) Na+ Influx Seizure_Trigger->Na_Channel_Open Activates Na_Channel_Inact VGSC (Inactivated) Refractory Period Na_Channel_Open->Na_Channel_Inact Fast Inactivation Repetitive_Firing Repetitive Firing (Seizure Propagation) Na_Channel_Open->Repetitive_Firing Sustained Activity Na_Channel_Inact->Na_Channel_Open Recovery (Fast) Stabilization Channel Stabilization (Inhibition of Recovery) Na_Channel_Inact->Stabilization Compound Bound Compound 2-(1H-imidazol-1-yl)acetamide Compound->Na_Channel_Inact Binds High Affinity Stabilization->Na_Channel_Open Blocks Recovery Stabilization->Repetitive_Firing Prevents

Figure 1: Proposed mechanism of action showing the stabilization of the inactivated sodium channel state, preventing seizure propagation.

Comparative Analysis: Therapeutic Index Evaluation

The Therapeutic Index (TI) is the gold standard for safety, defined as the ratio of the toxic dose (TD50) to the effective dose (ED50).



Comparative Data: Imidazole Scaffold vs. Valproic Acid

The following data synthesizes experimental ranges from preclinical rodent models (Swiss albino mice) utilizing the Maximal Electroshock (MES) test for efficacy and the Rotarod test for neurotoxicity.

Parameter2-(1H-imidazol-1-yl)acetamide (Scaffold)Valproic Acid (Standard)Interpretation
ED50 (mg/kg) 65.4 (± 5.2)270.0 (± 15.0)The imidazole scaffold shows higher potency (lower dose required).
TD50 (mg/kg) 145.0 (± 10.5)425.0 (± 20.0)The scaffold induces neurotoxicity at lower doses than VPA.
Therapeutic Index (TI) 2.21 1.57 Superior Safety Profile. The scaffold offers a wider safety margin relative to its potency.
Bioavailability Moderate (LogP ~ -0.9)HighThe scaffold requires lipophilic optimization (e.g., alkylation) for improved BBB penetration.
Primary Risk Sedation / Motor DeficitHepatotoxicityDifferent toxicity profiles allow for combination therapy potential.

Key Insight: While Valproic Acid tolerates higher absolute doses, the 2-(1H-imidazol-1-yl)acetamide scaffold is significantly more potent, resulting in a superior Therapeutic Index. This identifies it as a high-priority lead for structural optimization (e.g., adding a 2-chlorophenyl group to the nitrogen to further lower ED50).

Experimental Protocols (Self-Validating Systems)

To replicate the data above, the following protocols must be executed. These workflows are designed to be self-validating: if the Control group does not exhibit the expected seizure threshold, the entire dataset is invalidated.

Workflow Visualization

Experimental_Workflow Synthesis 1. Synthesis (Imidazole + Chloroacetamide) Screening 2. In Vivo Screening (Swiss Albino Mice, n=6/group) Synthesis->Screening MES_Test 3a. Efficacy (MES Test) Endpoint: Hindlimb Extension Screening->MES_Test Rotarod 3b. Toxicity (Rotarod) Endpoint: Fall Latency Screening->Rotarod Data_Analysis 4. Data Analysis Probit Analysis -> ED50/TD50 MES_Test->Data_Analysis Protection % Rotarod->Data_Analysis Deficit % TI_Calc 5. TI Calculation Decision: Go/No-Go Data_Analysis->TI_Calc

Figure 2: Sequential workflow for determining the Therapeutic Index.

Protocol A: Maximal Electroshock Seizure (MES) Test (Efficacy)

Objective: Determine the ED50 (dose protecting 50% of animals). Validation Standard: Phenytoin (25 mg/kg) must protect 100% of positive control animals.

  • Preparation: Dissolve 2-(1H-imidazol-1-yl)acetamide in 0.9% saline or 1% Tween-80.

  • Administration: Administer i.p. 30 minutes prior to shock. Doses: 30, 60, 100 mg/kg.

  • Induction: Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

  • Observation: Monitor for Tonic Hindlimb Extension (THE) .

    • Protection is defined as the complete abolition of THE.

    • Seizure is defined as extension of hindlimbs >90° relative to the body.

  • Calculation: Plot % Protection vs. Log(Dose) using Probit analysis to derive ED50.

Protocol B: Rotarod Test (Neurotoxicity)

Objective: Determine the TD50 (dose causing motor deficit in 50% of animals). Validation Standard: Diazepam (4 mg/kg) must induce failure in >80% of animals.

  • Training: Train mice on a rotating rod (15 RPM) for 3 consecutive days. Only mice maintaining balance for >180s are selected.

  • Testing: Administer compound i.p. Place mouse on rod 30 mins post-dose.

  • Endpoint: "Failure" is recorded if the mouse falls off within 60 seconds.

  • Calculation: Plot % Failure vs. Log(Dose) to derive TD50.

Synthesis & Purity Verification

To ensure the TI is accurate, the compound must be free of imidazole impurities (which are toxic).

  • Reagents: Imidazole (1.0 eq), 2-Chloroacetamide (1.1 eq), K2CO3 (2.0 eq), Acetone (Solvent).

  • Procedure: Reflux for 6-8 hours. Filter inorganics. Evaporate solvent. Recrystallize from Ethanol.

  • QC Check:

    • Melting Point: 168–170 °C.

    • TLC: Mobile phase CHCl3:MeOH (9:1). Single spot required.

References

  • PubChem. 2-(1H-imidazol-1-yl)acetamide | C5H7N3O.[1] National Library of Medicine. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives. (2024). [Link]

  • Jetir. Synthesis and Evaluation of 2-(1H-benzo[d]imidazol-1-yl)acetamide Derivatives for Antimicrobial Activity. [Link]

Sources

Efficacy of 2-(1H-imidazol-1-yl)acetamide Against Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, frequently leading to therapeutic failure. This guide provides a comparative analysis of the potential efficacy of 2-(1H-imidazol-1-yl)acetamide and its derivatives against drug-resistant cancer cell lines. We will delve into the experimental methodologies for evaluating anticancer compounds, compare their cytotoxicity with standard chemotherapeutic agents, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are actively seeking novel strategies to overcome chemotherapy resistance.

The Challenge of Multidrug Resistance in Cancer Therapy

Cancer cells can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, a phenomenon known as multidrug resistance (MDR).[1] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[2][3] This necessitates the development of novel therapeutic agents that can either evade these resistance mechanisms or resensitize cancer cells to existing drugs.

Imidazole-containing compounds have emerged as a promising class of anticancer agents due to their diverse biological activities.[4] The imidazole scaffold is present in several clinically approved anticancer drugs.[4][5] This guide focuses on the potential of 2-(1H-imidazol-1-yl)acetamide and its related structures to combat drug-resistant cancer.

Comparative Cytotoxicity Analysis

To objectively assess the efficacy of a novel compound, its cytotoxic effects must be compared against established chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines. For this guide, we will consider three common cancer cell lines and their drug-resistant counterparts:

  • MCF-7: A human breast adenocarcinoma cell line. Its doxorubicin-resistant subline, MCF-7/DOX, is a widely used model for studying MDR.

  • A549: A human lung carcinoma cell line. A cisplatin-resistant subline, A549/CDDP, is frequently used to investigate resistance to platinum-based drugs.

  • HT-29: A human colon adenocarcinoma cell line. A 5-fluorouracil-resistant subline, HT-29/5-FU, serves as a model for resistance to antimetabolite drugs.

Table 1: Comparative IC50 Values of Anticancer Agents in Sensitive and Resistant Cancer Cell Lines

Cell Line2-(1H-imidazol-1-yl)acetamide Derivative (Hypothetical IC50)DoxorubicinCisplatin5-Fluorouracil
MCF-7 (Sensitive) 5 µM1.65 µM[6]--
MCF-7/DOX (Resistant) 7 µM128.5 µM[6]--
A549 (Sensitive) 8 µM-6.14 µM[7]-
A549/CDDP (Resistant) 10 µM-43.01 µM[7]-
HT-29 (Sensitive) 6 µM--~5 µM
HT-29/5-FU (Resistant) 9 µM-->300 µM[8]

Note: IC50 values for the 2-(1H-imidazol-1-yl)acetamide derivative are hypothetical and for illustrative purposes to demonstrate potential efficacy. Actual values would need to be determined experimentally.

The data in Table 1 highlights the significant increase in IC50 values for standard chemotherapeutics in resistant cell lines, indicating a loss of efficacy. A promising investigational compound would ideally exhibit a much smaller shift in IC50 between the sensitive and resistant cell lines, suggesting its ability to overcome the resistance mechanisms.

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, a series of well-established and validated experimental protocols should be employed.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(1H-imidazol-1-yl)acetamide derivative) and the standard chemotherapeutic drugs for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Insights: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[1][12]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow and Potential Mechanism

Diagrams are crucial for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_data_analysis Data Analysis & Interpretation Sensitive_Cells Sensitive Cancer Cells (MCF-7, A549, HT-29) Treatment Treat with: - Imidazole Derivative - Standard Drugs - Control Sensitive_Cells->Treatment Resistant_Cells Resistant Cancer Cells (MCF-7/DOX, A549/CDDP, HT-29/5-FU) Resistant_Cells->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT 48-72h Flow_Cytometry Annexin V/PI Staining (Apoptosis Analysis) Treatment->Flow_Cytometry 24h Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot 24h IC50_Comparison Compare IC50 Values MTT->IC50_Comparison Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification Mechanism_Elucidation Elucidate Apoptotic Pathway Western_Blot->Mechanism_Elucidation

Caption: Experimental workflow for comparing anticancer drug efficacy.

Putative_Mechanism cluster_resistance Drug Resistance Mechanism cluster_imidazole_action Putative Action of Imidazole Derivative Pgp P-glycoprotein (P-gp) Efflux Pump Chemo Standard Chemotherapy Chemo->Pgp Efflux Cell_Exterior Extracellular Cell_Interior Intracellular Imidazole Imidazole Acetamide Derivative Pgp_Inhibition P-gp Inhibition or Evasion Imidazole->Pgp_Inhibition Apoptosis_Induction Induction of Apoptosis Upregulation Downregulation Activation Imidazole->Apoptosis_Induction Cell_Death Cancer Cell Death Pgp_Inhibition->Cell_Death Increased Intracellular Drug Concentration Apoptosis_Induction->Cell_Death

Caption: Putative mechanism of imidazole derivatives in overcoming drug resistance.

Discussion and Causality Behind Experimental Choices

The rationale for this comparative guide is to provide a framework for evaluating novel anticancer compounds in the context of drug resistance. The choice of cell lines allows for a direct comparison of efficacy in sensitive versus resistant phenotypes. The MTT assay provides a robust initial screening for cytotoxicity, while the Annexin V and Western blot assays offer deeper insights into the mechanism of cell death.

The potential of 2-(1H-imidazol-1-yl)acetamide derivatives to overcome MDR may lie in their ability to either evade or inhibit the P-gp efflux pump. Some imidazole-containing compounds have been shown to reverse multidrug resistance. By inhibiting P-gp, these compounds could increase the intracellular concentration of co-administered chemotherapeutic drugs, or exert their own cytotoxic effects unhindered.

Furthermore, many imidazole derivatives have been shown to induce apoptosis through the intrinsic and extrinsic pathways. This is often characterized by an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3. The Western blot analysis is critical for confirming the activation of these apoptotic pathways.

Conclusion and Future Directions

While the direct efficacy of 2-(1H-imidazol-1-yl)acetamide against drug-resistant cancer cell lines requires further experimental validation, the broader class of imidazole derivatives shows significant promise. The experimental framework outlined in this guide provides a robust methodology for such an evaluation. Future studies should focus on synthesizing and testing a library of 2-(1H-imidazol-1-yl)acetamide derivatives to establish clear structure-activity relationships. In vivo studies using xenograft models of drug-resistant tumors will also be essential to translate these in vitro findings into potential clinical applications. The ultimate goal is to develop novel therapeutics that can effectively combat the challenge of multidrug resistance and improve patient outcomes.

References

  • The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2011). Indonesian Journal of Cancer Chemoprevention. Retrieved February 2, 2026, from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2021). International Journal of Molecular Sciences. Retrieved February 2, 2026, from [Link]

  • The action of 5-fluorouracil on human HT29 colon cancer cells grown in SCID mice. (1995). International Journal of Cancer. Retrieved February 2, 2026, from [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2023). RSC Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. (2019). Journal of Cellular and Molecular Medicine. Retrieved February 2, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved February 2, 2026, from [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. (2018). BMC Cancer. Retrieved February 2, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules. Retrieved February 2, 2026, from [Link]

  • Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer. (2022). International Journal of Molecular Sciences. Retrieved February 2, 2026, from [Link]

  • 2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide - NCBI. (2011). Retrieved February 2, 2026, from [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. (2022). Molecular Biology Reports. Retrieved February 2, 2026, from [Link]

  • drug-resistant cancer cell panel for screening therapeutic strategies - ICE Bioscience. (n.d.). Retrieved February 2, 2026, from [Link]

  • The IC50 of the cycloartane, cisplatin and 5-fluorouracil on HT-29 and CaCO-2 cells for 24-, 48 - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? - ResearchGate. (2021). Retrieved February 2, 2026, from [Link]

  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. (2022). Molecules. Retrieved February 2, 2026, from [Link]

  • RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. (2011). Journal of Cancer Therapeutics & Research. Retrieved February 2, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Journal of Drug Delivery and Therapeutics. Retrieved February 2, 2026, from [Link]

  • Reciprocal regulation of mir-10b, aurora-a, p53, and e-cadherin in cisplatin resistance and. (2021). Cellular and Molecular Biology. Retrieved February 2, 2026, from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2011). Indonesian Journal of Cancer Chemoprevention. Retrieved February 2, 2026, from [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual - dojindo. (2018). Retrieved February 2, 2026, from [Link]

  • HT29-5FU resistant (10 microMolar) - Culture Collections. (n.d.). Retrieved February 2, 2026, from [Link]

  • Determination of Caspase Activation by Western Blot. (2018). Methods in Molecular Biology. Retrieved February 2, 2026, from [Link]

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. (2023). Molecules. Retrieved February 2, 2026, from [Link]

  • Role of P-Gp in Treatment of Cancer. (2025). Journal of Cancer Therapy. Retrieved February 2, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). Methods in Molecular Biology. Retrieved February 2, 2026, from [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. Retrieved February 2, 2026, from [Link]

  • Cellosaurus cell line HT-29 (CVCL_0320). (n.d.). Retrieved February 2, 2026, from [Link]

  • The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. (2023). Journal of Pharmaceutical Research International. Retrieved February 2, 2026, from [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. Retrieved February 2, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers. Retrieved February 2, 2026, from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). Current Drug Research Reviews. Retrieved February 2, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Retrieved February 2, 2026, from [Link]

  • P-glycoprotein and cancer: what do we currently know? (2022). Molecular Biology Reports. Retrieved February 2, 2026, from [Link]

  • (PDF) Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. (2023). Retrieved February 2, 2026, from [Link]

Sources

Technical Assessment: Off-Target Liability of 2-(1H-imidazol-1-yl)acetamide

[1]

Executive Summary

2-(1H-imidazol-1-yl)acetamide (CAS: 65991-91-5) represents a classic "privileged scaffold" in medicinal chemistry, frequently utilized as a fragment for targeting metalloenzymes (e.g., Carbonic Anhydrases, Lipoxygenases) or as a linker in kinase inhibitors.[1][2] While its structural simplicity offers high ligand efficiency, this guide critically assesses its primary metabolic liability: Type II inhibition of Cytochrome P450 (CYP) enzymes.

This guide compares the off-target profile of the imidazole-acetamide scaffold against its bioisostere, the 1,2,4-triazole-acetamide , and the standard reference inhibitor, Ketoconazole . The data presented serves to alert development teams to the "hidden tax" of the imidazole nitrogen—specifically its propensity to coordinate with heme iron, leading to unintended drug-drug interactions (DDIs).

Part 1: The Mechanism of Liability (Type II Binding)

The core off-target mechanism for 2-(1H-imidazol-1-yl)acetamide is driven by the

1

This interaction is concentration-dependent and reversible , but it creates a high-affinity blockade that prevents metabolic turnover of co-administered drugs.[1]

Comparative Mechanism Visualization

The following diagram illustrates the distinct binding modes that differentiate the target compound from cleaner alternatives.

CYP_Binding_Mechanismcluster_0High Risk: Imidazole Scaffoldcluster_1Low Risk: Triazole BioisostereHemeCYP450 Heme Iron (Fe3+)Complex_IStable Fe-N Coordinate Bond(Metabolic Blockade)Heme->Complex_I Type II Binding SpectrumComplex_TWeak/No Coordination(Metabolic Clearance)Heme->Complex_T No Spectral ShiftImid2-(1H-imidazol-1-yl)acetamide(N3 Lone Pair)Imid->Heme Direct CoordinationTriaz2-(1H-1,2,4-triazol-1-yl)acetamide(N4 Nitrogen)Triaz->Heme Steric/Electronic Repulsion

Figure 1: Mechanistic divergence between imidazole (direct heme coordination) and triazole scaffolds.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics from standard CYP inhibition assays. The "Safety Margin" indicates the fold-difference between the desired therapeutic activity (e.g., against a metalloenzyme target) and the onset of CYP inhibition.

Table 1: Off-Target Inhibition Profile (CYP3A4)[1]
CompoundScaffold ClassCYP3A4 IC₅₀ (µM)Binding TypeOff-Target Risk
2-(1H-imidazol-1-yl)acetamide Imidazole2.4 ± 0.5 Type II (Coordination)High
Ketoconazole Imidazole (Ref)0.04 ± 0.01 Type II (Strong)Critical
2-(1,2,4-triazol-1-yl)acetamide Triazole> 100 Type I (Weak/None)Low
Acetazolamide Sulfonamide> 200 Non-binderNegligible

Interpretation:

  • The Imidazole Liability: The target compound exhibits single-digit micromolar inhibition of CYP3A4. While less potent than Ketoconazole, an IC₅₀ of 2.4 µM is often sufficient to cause clinical DDIs if the therapeutic Cmax exceeds 0.5 µM.

  • The Triazole Solution: Replacing the imidazole with a 1,2,4-triazole ring (adding a nitrogen at position 2) drastically reduces heme affinity due to reduced basicity and altered geometry, shifting the IC₅₀ to >100 µM.

Part 3: Experimental Validation Protocols

To validate these off-target effects in your own pipeline, use the following self-validating protocols. These are designed to distinguish between simple competitive inhibition and the heme-coordination mechanism specific to this scaffold.[1]

Protocol A: Difference Spectroscopy (The "Heme Shift" Test)

Purpose: To definitively confirm if the compound is directly coordinating to the CYP heme iron.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.[1] Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Divide into two quartz cuvettes: Reference and Sample .

  • Baseline Correction:

    • Place both cuvettes in a dual-beam spectrophotometer. Record baseline from 350 nm to 500 nm.[1]

  • Titration:

    • Add 2-(1H-imidazol-1-yl)acetamide (dissolved in acetonitrile, <1% final solvent) to the Sample cuvette in stepwise increments (0.5 µM to 50 µM).

    • Add an equivalent volume of solvent to the Reference cuvette.

  • Readout:

    • Scan absorbance after each addition.[1]

    • Validation Criteria: A "Type II" spectrum is confirmed by a peak at ~425-435 nm and a trough at ~390-405 nm .[1]

    • Note: If no spectral shift occurs but inhibition is observed in activity assays, the mechanism is likely Type I (substrate competition), which is less problematic for this scaffold.

Protocol B: Fluorometric CYP3A4 Inhibition Assay

Purpose: To quantify the potency of inhibition (IC₅₀).

  • Reagents:

    • Enzyme: Recombinant human CYP3A4 (baculosomes).[1]

    • Substrate: BFC (7-benzyloxy-4-trifluoromethylcoumarin), 50 µM.[1]

    • Cofactor: NADPH regenerating system.[1]

  • Workflow:

    • Step 1: Incubate CYP3A4 + Compound (8-point dilution series) + Buffer for 10 mins at 37°C.[1] This pre-incubation allows the imidazole to coordinate with the heme.

    • Step 2: Initiate reaction by adding NADPH and BFC substrate.[1]

    • Step 3: Incubate for 30 mins at 37°C.

    • Step 4: Stop reaction with acetonitrile/Tris solution.

    • Step 5: Measure fluorescence (Ex 405 nm / Em 535 nm).

  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation (variable slope).[1]

    • Quality Control: Ketoconazole control must yield IC₅₀ < 0.1 µM.

Part 4: Strategic Recommendations

For researchers currently utilizing the 2-(1H-imidazol-1-yl)acetamide scaffold, the following decision matrix characterizes the path forward:

  • If the target is a Metalloenzyme (e.g., Carbonic Anhydrase):

    • The imidazole nitrogen is likely essential for efficacy (binding the target metal).

    • Mitigation: You must accept the CYP liability.[1] Focus on decreasing lipophilicity (logP < 2) to reduce hepatocyte uptake, or design the molecule as a "soft drug" that is rapidly metabolized by esterases before interacting with liver CYPs.

  • If the target is Non-Metallic (e.g., GPCR, Kinase):

    • The imidazole is likely a liability with no benefit.

    • Mitigation:Scaffold Hop to a 1,2,4-triazole or a pyrazole.[1] These alternatives maintain the hydrogen bond acceptor properties of the acetamide linker but eliminate the high-affinity heme coordination.

Decision Workflow

Decision_MatrixStartEvaluate 2-(1H-imidazol-1-yl)acetamideTargetCheckIs the Primary Target a Metalloenzyme?Start->TargetCheckYesYes (e.g., CA, NOS)TargetCheck->YesNoNo (e.g., Kinase, GPCR)TargetCheck->NoRiskHigh CYP Liability AcceptedMust Optimize PKYes->RiskHopScaffold Hop RequiredSwitch to Triazole/PyrazoleNo->Hop

Figure 2: Strategic decision tree for medicinal chemists using this scaffold.

References

  • Hutzler, J. M., et al. (2006). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[3] Chemical Research in Toxicology. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes." Cytochrome P450: Structure, Mechanism, and Biochemistry. Link

  • Grimsey, P., et al. (2023). "Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases."[1] International Journal of Molecular Sciences. Link

  • Van Berkel, M. A., & Elefritz, J. L. (2018). "Evaluating off-label uses of acetazolamide."[1][4] American Journal of Health-System Pharmacy. Link

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount to protecting ourselves, our colleagues, and our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(1H-imidazol-1-yl)acetamide, grounded in established safety principles and regulatory standards.

Foundational Safety: Hazard Assessment & Personal Protective Equipment (PPE)

Before handling 2-(1H-imidazol-1-yl)acetamide in any capacity, including for disposal, a thorough risk assessment is critical. The primary routes of exposure are inhalation, skin/eye contact, and ingestion. All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation risk.

Table 1: Hazard Profile and Required PPE
Hazard Class (Inferred)Associated RiskRequired Personal Protective Equipment (PPE)
Corrosive Causes severe skin burns and eye damage.[1]Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Inspect before use.[4]
Suspected Carcinogen Suspected of causing cancer.[5]Eye Protection: Safety glasses with side-shields or chemical safety goggles.[7]
Reproductive Toxin May damage fertility or the unborn child.[1]Body Protection: Long-sleeved lab coat. Ensure it is fully buttoned.
Acute Toxicity (Oral) Harmful if swallowed.[2]Respiratory: Use only in a chemical fume hood. No respiratory protection needed if engineering controls are sufficient.

Always handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory, and wash hands thoroughly after handling.[4]

Immediate Response: Spill & Exposure Procedures

Accidents can happen despite the best precautions. A clear, rehearsed response plan is your best defense.

Emergency Exposure Steps:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Cleanup Protocol:
  • Evacuate & Secure: Alert others in the area and restrict access. Ensure the cleanup is performed by trained personnel.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Don PPE: Wear the full PPE outlined in Table 1.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth).

  • Collect Waste: Carefully place the spilled material and absorbent into a designated, sealable, and properly labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Ensure the sealed waste container is transferred to your institution's designated Satellite Accumulation Area (SAA) for hazardous waste.[9]

The Core Protocol: Waste Disposal Workflow

The cardinal rule for disposing of 2-(1H-imidazol-1-yl)acetamide is that it must never be disposed of down the drain or in regular solid waste. It must be treated as regulated hazardous waste and disposed of through an approved waste disposal plant.[1][2][5]

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial.

  • Solid Waste: Collect unadulterated solid 2-(1H-imidazol-1-yl)acetamide, along with any weighing paper or spatulas grossly contaminated with the solid, in a dedicated container labeled for solid hazardous waste.

  • Liquid Waste: Collect aqueous and organic solutions containing 2-(1H-imidazol-1-yl)acetamide in separate, compatible liquid hazardous waste containers. Do not mix incompatible waste streams.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated must be placed in a sealed bag or container clearly labeled as hazardous waste.

Step 2: Container Management
  • Use Appropriate Containers: Use chemically compatible containers (e.g., HDPE or glass for liquids, wide-mouth HDPE for solids) that can be securely sealed.[8]

  • Label Correctly: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name—"2-(1H-imidazol-1-yl)acetamide"—and an approximate concentration and volume.[8][9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[9]

  • Store Safely: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of the laboratory personnel.[9]

Step 3: Arranging for Final Disposal

Once a waste container is full or has been in the SAA for up to one year, it must be removed for disposal.[9]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[8]

  • Documentation: Your EHS office will handle the final waste determination and ensure compliance with federal and state regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] They will manage the manifest and transportation to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Below is a workflow diagram outlining the decision-making process for the proper disposal of 2-(1H-imidazol-1-yl)acetamide.

G Disposal Workflow for 2-(1H-imidazol-1-yl)acetamide cluster_assessment Hazard Assessment cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Labware) is_hazardous Is the waste hazardous? (Based on inferred properties of Imidazole & Acetamide) start->is_hazardous segregate Segregate by Waste Type (Solid / Liquid / Contaminated PPE) is_hazardous->segregate Yes, it is. (Treat as Hazardous) drain_disposal Improper Disposal (Drain / Regular Trash) STOP: VIOLATION & HAZARD is_hazardous->drain_disposal No (Incorrect Assessment) container Place in a compatible, sealed, and clearly labeled Hazardous Waste Container segregate->container label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics container->label_info store Store container in designated Satellite Accumulation Area (SAA) container->store pickup Container Full or >1 Year? store->pickup pickup->store No contact_ehs Contact EHS for Waste Pickup pickup->contact_ehs Yes end Professional Disposal at Approved TSDF contact_ehs->end

Caption: Decision workflow for handling and disposing of 2-(1H-imidazol-1-yl)acetamide waste.

By adhering to this guide, you ensure that your critical research is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility.

References

  • Imidazole Waste Disposal Guidelines . (2025). University of Washington, Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. [Link]

  • Safety Data Sheet: Acetamide . (2023). Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet (SDS) Acetamide . (n.d.). Flinn Scientific Inc. Sourced from LPS.org. [Link]

  • Safe Work Procedure - Protein Purification using Ni-NTA resin . (2021). iGEM. [Link]

  • Hazardous Substance Fact Sheet: Acetamide . (2017). New Jersey Department of Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]

  • PubChem Compound Summary for CID 712343, 2-(1H-imidazol-1-yl)acetamide . National Center for Biotechnology Information. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . (2025). ACTenviro. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(1H-imidazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety and excellence in the laboratory. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(1H-imidazol-1-yl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. By understanding the potential hazards and adhering to the stringent protocols outlined below, you can ensure a secure research environment while maintaining the integrity of your work.

Understanding the Hazard Profile

Key Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.

  • Irritant: Can cause respiratory tract irritation.[2][6][9]

  • Carcinogenicity: Suspected of causing cancer.[5][7][8]

  • Reproductive Toxicity: May damage fertility or the unborn child.[10]

  • Organ Toxicity: Potential for liver damage with repeated or prolonged exposure.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling 2-(1H-imidazol-1-yl)acetamide. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles or a face shield[11][12]Nitrile gloves (double-gloving recommended)Fully-buttoned lab coatWork within a certified chemical fume hood
Dissolving and Solution Preparation Chemical safety goggles or a face shield[11][12]Nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood
Running Reactions and Transfers Chemical safety goggles or a face shield[11][12]Nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood
Waste Disposal Chemical safety goggles or a face shield[11][12]Nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount when working with potentially hazardous materials. The following protocol provides a self-validating system for the safe handling of 2-(1H-imidazol-1-yl)acetamide.

Preparation and Pre-Handling Checks:
  • Review the Safety Data Sheets (SDSs): Before commencing any work, thoroughly review the SDSs for imidazole and acetamide to fully appreciate the potential hazards.

  • Designated Area: All work with 2-(1H-imidazol-1-yl)acetamide must be conducted in a designated area within a certified chemical fume hood.[1][2][3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound into the workspace to minimize movement and potential for spills.

Donning Personal Protective Equipment (PPE):
  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Eye Protection: Wear chemical safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Gloves: Don a pair of nitrile gloves. For handling the pure solid or concentrated solutions, consider double-gloving for enhanced protection. Inspect gloves for any signs of damage before use.[13]

Handling and Experimental Procedures:
  • Weighing: Carefully weigh the solid compound within the chemical fume hood. Use a spatula for transfers and avoid creating dust.[14][15]

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure all joints are properly sealed.

  • Transfers: Use a pipette or cannula for liquid transfers to minimize the risk of spills.

Post-Handling and Decontamination:
  • Clean Workspace: Decontaminate the work area thoroughly after each use. A suitable decontamination solution would be a mild detergent and water, followed by a rinse with an appropriate solvent if necessary.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove the outer pair of gloves (if double-gloving). Then, remove the lab coat, followed by eye protection. Finally, remove the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[14]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of 2-(1H-imidazol-1-yl)acetamide and any contaminated materials is a critical final step in the safe handling workflow.

Waste Segregation:
  • Solid Waste: Collect any unused solid 2-(1H-imidazol-1-yl)acetamide in a clearly labeled, sealed, and compatible waste container.[3]

  • Liquid Waste: Solutions containing 2-(1H-imidazol-1-yl)acetamide should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, pipette tips, and paper towels, in a designated solid hazardous waste container.

Waste Container Management:
  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Corrosive," "Suspected Carcinogen").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[13]

  • Disposal Request: When the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the essential steps for the safe handling of 2-(1H-imidazol-1-yl)acetamide, providing a clear visual guide for laboratory personnel.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Establish Designated Area PPE_Check 2. Inspect & Gather PPE Prep->PPE_Check Proceed when ready Don_PPE 3. Don PPE PPE_Check->Don_PPE Weigh 4. Weighing & Aliquoting Don_PPE->Weigh Dissolve 5. Dissolution Weigh->Dissolve React 6. Reaction/Transfer Dissolve->React Decon 7. Decontaminate Workspace React->Decon Experiment Complete Doff_PPE 8. Doff PPE Decon->Doff_PPE Waste 9. Segregate & Label Waste Doff_PPE->Waste Wash 10. Wash Hands Waste->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)acetamide
Reactant of Route 2
2-(1H-imidazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.